molecular formula C50H57NO17 B15608553 10-Deacetyl-7-xylosyl paclitaxel

10-Deacetyl-7-xylosyl paclitaxel

Número de catálogo: B15608553
Peso molecular: 944.0 g/mol
Clave InChI: ORKLEZFXASNLFJ-RMEURTNDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Deacetyl-7-xylosyl paclitaxel is a useful research compound. Its molecular formula is C50H57NO17 and its molecular weight is 944.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C50H57NO17

Peso molecular

944.0 g/mol

Nombre IUPAC

[(1S,2R,3S,4S,7R,9R,10R,12S,15R)-4-acetyloxy-15-[(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33+,35+,36+,37-,38+,39+,40+,42+,46-,48-,49-,50+/m0/s1

Clave InChI

ORKLEZFXASNLFJ-RMEURTNDSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 10-Deacetyl-7-xylosyl paclitaxel from Taxus chinensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant taxane (B156437) derivative found in Taxus chinensis. This document details the experimental protocols for its extraction, purification, and characterization, supported by quantitative data and visual workflows to facilitate understanding and replication.

Introduction

Taxus chinensis, commonly known as the Chinese yew, is a crucial source of paclitaxel and a diverse array of other taxane diterpenoids. Among these is 10-Deacetyl-7-xylosyl paclitaxel, a naturally occurring analogue of paclitaxel. The presence of the xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position distinguish it from paclitaxel and present unique challenges and opportunities in its isolation and potential therapeutic application. This guide focuses on the intricate process of isolating this specific compound from the complex mixture of phytochemicals present in Taxus chinensis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing effective isolation strategies.

PropertyValue
Molecular FormulaC₅₀H₅₇NO₁₇
Molecular Weight943.98 g/mol [1]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water[2]
PubChem CID53395275[3]

Experimental Workflow for Isolation

The isolation of this compound from Taxus chinensis is a multi-step process that begins with the collection and preparation of the plant material, followed by extraction and a series of chromatographic purification stages. The overall workflow is depicted below.

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collection of Taxus chinensis leaves and stems p2 Washing and Air-Drying p1->p2 p3 Grinding into fine powder p2->p3 e1 Methanol Extraction p3->e1 Solvent Addition e2 Filtration e1->e2 e3 Vacuum Concentration e2->e3 e4 Crude Extract e3->e4 pu1 Liquid-Liquid Partitioning (e.g., with Dichloromethane) e4->pu1 Dissolution pu2 Macroporous Resin Chromatography (e.g., AB-8 resin) pu1->pu2 pu3 Flash Chromatography (Silica Gel) pu2->pu3 pu4 Preparative HPLC (C18 column) pu3->pu4 pu5 Crystallization pu4->pu5 pu6 Pure this compound pu5->pu6

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of taxanes from Taxus species.

Plant Material Preparation and Extraction
  • Collection and Preparation: Fresh leaves and stems of Taxus chinensis are collected, washed with distilled water, and air-dried in the shade. The dried plant material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with methanol at room temperature with occasional stirring for 24 hours. The extraction process is typically repeated three times to ensure maximum yield.

  • Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane (B109758). The dichloromethane fractions, containing the less polar taxanes, are combined and concentrated.

  • Macroporous Resin Chromatography: The concentrated dichloromethane extract is subjected to column chromatography using a macroporous resin, such as AB-8. This step is effective in the initial separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel. The column is first washed with water to remove highly polar impurities, followed by a gradient elution with ethanol-water mixtures.

  • Flash Chromatography: Fractions enriched with the target compound are further purified by flash chromatography on a silica (B1680970) gel column. A gradient elution system, typically with a mixture of n-hexane and ethyl acetate, is employed to separate different taxanes based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly used. The elution is monitored by a UV detector, and the fractions corresponding to the peak of this compound are collected.

  • Crystallization: The purified fractions are concentrated, and the target compound is crystallized from a suitable solvent system, such as methanol-water or acetone-hexane, to obtain a highly pure crystalline product.

Quantitative Data Presentation

The following table summarizes the quantitative data for the enrichment of this compound using macroporous resin chromatography as a key purification step.

Purification StepInitial Content (%)Final Content (%)Recovery Rate (%)
Macroporous Resin (AB-8) Treatment0.0533.3485.85[4]
Preparative HPLC>30>95[5]>90[6]

Structure and Characterization

The chemical structure of this compound is presented below.

chemical_structure cluster_structure Chemical Structure of this compound cluster_details Key Structural Features s1 d1 Taxane core d2 Xylosyl group at C-7 d3 Absence of acetyl group at C-10 d4 Phenylisoserine side chain at C-13

Caption: Chemical structure and key features of this compound.

Characterization of the isolated compound is performed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The isolation of this compound from Taxus chinensis is a challenging yet rewarding endeavor. The multi-step purification process, involving a combination of extraction, liquid-liquid partitioning, and various chromatographic techniques, is essential to obtain this compound in high purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development, facilitating further investigation into the biological activities and therapeutic potential of this unique taxane derivative.

References

An In-Depth Technical Guide to the Mechanism of Action of 10-Deacetyl-7-xylosyl paclitaxel on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely recognized anti-cancer agent paclitaxel. Found in Taxus chinensis, this compound modulates microtubule dynamics, a critical cellular process, thereby inducing cell cycle arrest and apoptosis. This document elucidates its primary interaction with tubulin, its effects on microtubule stability, and the subsequent intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of microtubule-targeting cancer therapeutics.

Core Mechanism of Action: Microtubule Stabilization

Contrary to some initial classifications, 10-Deacetyl-7-xylosyl paclitaxel functions as a microtubule-stabilizing agent , analogous to its parent compound, paclitaxel. It enhances the polymerization of tubulin dimers into microtubules and inhibits their subsequent depolymerization. This action disrupts the intrinsic dynamic instability of microtubules, which is essential for their physiological functions, particularly during mitosis.

The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. By binding to β-tubulin, the compound promotes a conformational state that favors polymerization and strengthens the lateral and longitudinal contacts between tubulin dimers within the microtubule lattice. This leads to the formation of hyper-stable, non-functional microtubules, which in turn triggers a cascade of cellular events culminating in apoptotic cell death.

The stabilization of microtubules by this compound disrupts the formation and function of the mitotic spindle, a microtubule-based apparatus crucial for the proper segregation of chromosomes during cell division. This interference activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase. Unable to resolve this mitotic arrest, the cell ultimately initiates the apoptotic program.[1][2]

Quantitative Analysis of Microtubule Effects and Cytotoxicity

The following tables summarize the available quantitative data for this compound and provide a comparative context with paclitaxel where possible. It is important to note that direct comparative studies on binding affinity and polymerization kinetics are limited in the publicly available literature.

Table 1: In Vitro Microtubule Activity

CompoundAssaySystemIC50Reference
This compoundInhibition of Microtubule DisassemblyPig Brain Microtubules0.3 µM[Lataste H, et al., 1984]
This compoundInhibition of Microtubule DisassemblyPhysarum Microtubules0.5 µM[Lataste H, et al., 1984]

Table 2: Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50Reference
This compoundPC-3Prostate Cancer5 µM[Product Information]
PaclitaxelPC-3Prostate Cancer~5-10 nM[Various sources]
PaclitaxelMCF-7Breast Cancer~2.5-10 nM[Various sources]
PaclitaxelA549Lung Cancer~5-20 nM[Various sources]

Note: IC50 values can vary significantly based on experimental conditions, including cell density and exposure time. The provided values serve as a general reference.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway

The mitotic arrest induced by this compound triggers the intrinsic, mitochondria-dependent pathway of apoptosis. This cascade involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.[1][3]

Apoptosis_Pathway cluster_0 Microtubule Stabilization & Mitotic Arrest cluster_1 Apoptotic Cascade 10_Deacetyl_7_xylosyl_paclitaxel 10-Deacetyl-7-xylosyl paclitaxel Microtubule_Stabilization Microtubule Stabilization 10_Deacetyl_7_xylosyl_paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Family_Modulation Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family_Modulation Bax_Bad_Up ↑ Bax ↑ Bad Bcl2_Family_Modulation->Bax_Bad_Up Bcl2_BclXL_Down ↓ Bcl-2 ↓ Bcl-XL Bcl2_Family_Modulation->Bcl2_BclXL_Down MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bad_Up->MOMP Bcl2_BclXL_Down->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9_Activation->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay is fundamental for assessing the effect of compounds on microtubule assembly.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare purified tubulin and GTP solution on ice Start->Prepare_Tubulin Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Initiate_Polymerization Add tubulin/GTP mix to wells and transfer to 37°C Prepare_Tubulin->Initiate_Polymerization Add_to_Plate Add compound dilutions to a 96-well plate Prepare_Compound->Add_to_Plate Add_to_Plate->Initiate_Polymerization Measure_Absorbance Monitor absorbance at 340 nm over time (kinetic read) Initiate_Polymerization->Measure_Absorbance Analyze_Data Plot absorbance vs. time to generate polymerization curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To quantify the effect of this compound on the rate and extent of microtubule polymerization.

Materials:

  • Lyophilized tubulin (>97% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (B35011)

  • This compound

  • Paclitaxel (as a positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a 10 mM stock solution of this compound and paclitaxel in DMSO.

  • Assay Setup:

    • On ice, prepare the tubulin polymerization mix by adding GTP (final concentration 1 mM) and glycerol (final concentration 10%) to the tubulin solution.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

    • Add 10 µL of the compound dilutions (or vehicle/positive control) to the wells of a pre-warmed 96-well plate.

  • Initiation and Measurement:

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • The initial rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The extent of polymerization is represented by the plateau of the curve.

    • Compare the curves of the test compound to the vehicle and positive controls.

Microtubule Dynamics Assay using TIRF Microscopy

Objective: To directly visualize and quantify the effects of this compound on the dynamic instability parameters of individual microtubules.

Materials:

  • Fluorescently labeled tubulin (e.g., rhodamine-tubulin)

  • Unlabeled tubulin

  • GMPCPP (Guanosine-5'-[α,β-methylene]triphosphate) for seed formation

  • TIRF (Total Internal Reflection Fluorescence) microscope with an environmental chamber

  • Silanized coverslips

  • Antifade solution

  • This compound

Procedure:

  • Preparation of Microtubule Seeds:

    • Polymerize a mixture of labeled and unlabeled tubulin in the presence of GMPCPP to form stable, fluorescently labeled microtubule seeds.

  • Flow Cell Assembly:

    • Construct a flow cell using a silanized coverslip and a glass slide.

  • Assay Performance:

    • Immobilize the microtubule seeds onto the coverslip surface within the flow cell.

    • Prepare a polymerization solution containing a low concentration of fluorescently labeled tubulin, unlabeled tubulin, GTP, and an antifade solution.

    • Introduce the polymerization solution containing either the vehicle control or a specific concentration of this compound into the flow cell.

    • Maintain the flow cell at 37°C using the environmental chamber on the TIRF microscope.

  • Image Acquisition and Analysis:

    • Acquire time-lapse images of microtubule growth from the seeds using the TIRF microscope.

    • Generate kymographs (space-time plots) from the time-lapse images.

    • From the kymographs, measure the following dynamic instability parameters:

      • Growth rate (slope of the growing microtubule end)

      • Shrinkage rate (slope of the shrinking microtubule end)

      • Catastrophe frequency (transition from growth to shrinkage)

      • Rescue frequency (transition from shrinkage to growth)

Cell Viability (IC50) Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete cell culture medium

  • This compound

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the cell plate with the medium containing the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression model to determine the IC50 value.

Conclusion

This compound is a microtubule-stabilizing agent that exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and the induction of the intrinsic apoptotic pathway. While its primary mechanism mirrors that of paclitaxel, further quantitative studies are required to fully delineate the comparative potency and specific effects on microtubule kinetics. The experimental protocols detailed herein provide a robust framework for such investigations, which will be crucial for the continued development and optimization of taxane-based chemotherapeutics.

References

Unveiling the Anti-Cancer Potential of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring derivative of the widely used chemotherapeutic agent paclitaxel, has emerged as a compound of significant interest in oncology research. Exhibiting potent biological activity against various cancer cell lines, this analogue presents a promising avenue for the development of novel anti-cancer therapies. This technical guide provides an in-depth analysis of the biological activity of 10-Deacetyl-7-xylosyl paclitaxel, focusing on its effects on cancer cells. The information compiled herein, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined in several studies.

Cell LineCancer TypeIC50 Value
PC-3Prostate Cancer5 µM[1]
MCF-7Breast Cancer0.3776 µg/mL
Colon Cancer LinesColon Cancer0.86 µg/mL
Pig Brain Microtubules(In vitro assay)0.3 µM[1]
Physarum Microtubules(In vitro assay)0.5 µM[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-cancer effects is through the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Microtubule Disruption

As a derivative of paclitaxel, this compound is a microtubule-disrupting agent.[1] It interferes with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. This disruption leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division.

Induction of Mitochondrial-Dependent Apoptosis in PC-3 Cells

In-depth studies on the human prostate cancer cell line, PC-3, have revealed that this compound triggers apoptosis through the intrinsic, or mitochondrial-dependent, pathway.[2][3] This signaling cascade is initiated by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, this compound has been shown to activate caspase-9, which in turn activates the downstream effector caspases-3 and -6, ultimately leading to the dismantling of the cell.[3]

cluster_drug Drug Action cluster_cell Cellular Response cluster_microtubule Microtubule Dynamics cluster_apoptosis Mitochondrial Apoptosis Pathway Drug This compound Microtubules Microtubule Disruption Drug->Microtubules Bax_Bad ↑ Bax, Bad Drug->Bax_Bad Bcl2_BclXL ↓ Bcl-2, Bcl-xL Drug->Bcl2_BclXL G2M G2/M Phase Arrest Microtubules->G2M Mito Mitochondrial Membrane Potential Disruption Bax_Bad->Mito Bcl2_BclXL->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3_6 Caspase-3 & -6 Activation Casp9->Casp3_6 Apoptosis Apoptosis Casp3_6->Apoptosis

Fig. 1: Signaling pathway of this compound in PC-3 cells.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the investigation of the biological activity of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: PC-3 (prostate cancer), MCF-7 (breast cancer), and various colon cancer cell lines are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate (Formazan formation) MTT->Formazan Solubilize Add Solubilization Solution Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Fig. 2: Workflow for a typical MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with this compound.

  • Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Culture and treat cells with this compound as described above.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-9, and a loading control like β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Transfer SDS->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect Detection (ECL) Sec_Ab->Detect Analyze Analysis Detect->Analyze

References

The Semisynthesis of Paclitaxel: A Technical Guide to Utilizing 10-Deacetyl-7-xylosyl paclitaxel as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the semi-synthesis of the vital anticancer drug, paclitaxel (B517696), from its precursor, 10-deacetyl-7-xylosyl paclitaxel. This innovative approach offers a promising alternative to traditional methods, potentially leading to more efficient and cost-effective production of this essential medicine. This document details the chemical pathway, experimental protocols, and quantitative data associated with this semi-synthetic route, offering valuable insights for researchers and professionals in the field of drug development and oncology.

Introduction: The Significance of Paclitaxel and its Synthesis

Paclitaxel, a complex diterpenoid compound, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division in cancerous cells. The primary source of paclitaxel has historically been the bark of the Pacific yew tree (Taxus brevifolia), a slow-growing and finite resource. This limitation has spurred the development of alternative production methods, with semi-synthesis from more abundant precursors emerging as a key strategy.

This compound, a naturally occurring taxane (B156437) found in various yew species, represents a particularly promising precursor for the semi-synthesis of paclitaxel. Its structural similarity to paclitaxel, particularly the presence of the essential C-13 side chain, simplifies the synthetic process compared to routes starting from earlier precursors like 10-deacetylbaccatin III (10-DAB).

The Chemical Conversion Pathway

The semi-synthesis of paclitaxel from this compound is primarily achieved through a three-step chemical conversion process. This pathway involves a redox reaction, followed by acetylation and deacetylation steps to yield the final paclitaxel molecule.

Chemical_Conversion_Pathway start This compound intermediate1 10-Deacetyl paclitaxel start->intermediate1  Redox Reaction (Xylose Removal) intermediate2 Paclitaxel Acetate (at C-10) intermediate1->intermediate2  Acetylation (at C-10) end Paclitaxel intermediate2->end  Deacetylation (Removal of protecting groups if any) Experimental_Workflow cluster_step1 Step 1: Redox Reaction cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Final Conversion cluster_analysis Analysis s1_start Dissolve 10-deacetyl-7-xylosyltaxanes s1_react Perform Redox Reaction s1_start->s1_react s1_purify Purify 10-deacetylpaclitaxel (Column Chromatography) s1_react->s1_purify s2_start Dissolve 10-deacetylpaclitaxel s1_purify->s2_start s2_react Perform Acetylation (Acetic Anhydride, DMAP) s2_start->s2_react s2_purify Purify Acetylated Intermediate (Column Chromatography) s2_react->s2_purify s3_react Final Conversion to Paclitaxel s2_purify->s3_react s3_purify Purify Paclitaxel (Column Chromatography) s3_react->s3_purify analysis Characterization (HPLC, NMR, MS) s3_purify->analysis

The Xylosyl Moiety: A Double-Edged Sword in the Evolution of Paclitaxel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical review released today sheds new light on the nuanced role of the xylosyl group in the development of paclitaxel (B517696) derivatives, a critical class of chemotherapy agents. This in-depth guide, tailored for researchers, scientists, and drug development professionals, reveals that the addition of a xylosyl sugar moiety to the paclitaxel core, particularly at the C7 position, can significantly alter the drug's biological activity, presenting both opportunities and challenges in the quest for more effective and targeted cancer therapies.

The review consolidates existing research on 7-O-xylosylpaclitaxel and other glycosylated analogs, presenting a detailed analysis of their synthesis, cytotoxic effects, and impact on the microtubule-stabilizing mechanism of action that is the hallmark of paclitaxel's anticancer properties.

Enhanced Bioactivity and a Hurdle in Cytotoxicity

A key finding highlighted in the whitepaper is the paradoxical effect of xylosylation. While a 7β-O-glycosylated docetaxel (B913) analogue, a close relative of paclitaxel, demonstrated enhanced activity in tubulin polymerization assays, it exhibited reduced potency in cytotoxicity against the MCF7 breast cancer cell line.[1] This suggests that while the sugar modification may improve the drug's interaction with its primary target, tubulin, it could simultaneously hinder its ability to reach that target within the cancer cell or trigger downstream apoptotic pathways effectively.

However, the same glycosylated docetaxel analog showed promisingly better activity against the drug-resistant MCF7-ADR cell line, hinting at a potential strategy to overcome mechanisms of chemotherapy resistance.[1] This underscores the critical need for further investigation into how the xylosyl group influences the interaction of paclitaxel derivatives with efflux pumps and other resistance-conferring proteins.

Quantitative Analysis of Cytotoxicity

To facilitate a clear comparison of the efficacy of these derivatives, the guide compiles available quantitative data on their cytotoxic activity. The following table summarizes the IC50 values for paclitaxel against various cancer cell lines, which serve as a benchmark for evaluating the performance of its xylosylated derivatives.

Cell LineDrugIC50 (nM)Exposure Time (h)
Eight Human Tumour Cell Lines (average)Paclitaxel2.5 - 7.524
C6 (glioma)Paclitaxel500 - 750 (µg/ml)48
CHO-K1 (ovarian)Paclitaxel250 - 750 (µg/ml)48
MDA-MB-231 (breast)PTX-TTHA12.67Not Specified
MCF-7 (breast)7β-O-glycosylated docetaxel analogueReduced potency compared to paclitaxelNot Specified
MCF7-ADR (drug-resistant breast)7β-O-glycosylated docetaxel analogueBetter activity than paclitaxelNot Specified

Note: IC50 values for direct 7-O-xylosylpaclitaxel derivatives remain a significant gap in the publicly available literature and represent a critical area for future research.

Experimental Methodologies: A Guide for Researchers

Recognizing the importance of standardized and reproducible research, the whitepaper provides detailed experimental protocols for key assays used in the evaluation of paclitaxel derivatives.

Synthesis of Glycosylated Paclitaxel Analogs
In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the paclitaxel derivative (and paclitaxel as a control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. Light scattering increases as microtubules polymerize, which can be measured using a spectrophotometer.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a stock solution of the test compound (e.g., 7-O-xylosylpaclitaxel) and a positive control (paclitaxel).

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound or control.

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Absorbance Reading: Measure the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of increase in absorbance reflects the rate of tubulin polymerization. Compare the polymerization curves of the test compound with the control to determine its effect on microtubule assembly.[2]

Signaling Pathways and Future Directions

Paclitaxel is known to induce apoptosis through the activation of the mitochondrial pathway.[3] One study on 10-deacetyl-7-xylosyl paclitaxel indicated that it also induces apoptosis through a mitochondrial-dependent pathway, suggesting that the core mechanism of action may be retained with xylosyl modification. However, the precise impact of the xylosyl group on the intricate signaling cascades initiated by paclitaxel remains an area ripe for exploration.

The following diagram illustrates the established signaling pathway for paclitaxel-induced apoptosis. Further research is required to delineate any alterations to this pathway resulting from the addition of a xylosyl group.

paclitaxel_pathway Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Promotes Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Stabilization Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Inhibition of anti-apoptotic function Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Apoptosome with Apaf-1 Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel-Induced Apoptotic Signaling Pathway.

This technical guide serves as a critical resource for the scientific community, providing a foundational understanding of the role of the xylosyl group in paclitaxel derivatives. The compiled data and detailed protocols are intended to catalyze further research into the development of novel, more effective glycosylated taxanes for the treatment of cancer. The path forward necessitates a concerted effort to synthesize and evaluate a broader range of xylosyl-paclitaxel derivatives to fully unlock their therapeutic potential.

References

Preliminary Anticancer Screening of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the well-known chemotherapeutic agent paclitaxel. This document summarizes key quantitative data on its cytotoxic activity, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: Cytotoxic Activity

10-Deacetyl-7-xylosyl paclitaxel has demonstrated notable cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several preclinical studies. The data underscores the potential of this paclitaxel derivative as a valuable candidate for further anticancer drug development.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer5
A2780Ovarian Cancer1.6[1]
A549Lung Cancer2.1[1]
MCF-7Breast Cancer0.3776 (as µg/mL)

Note: The IC50 value for MCF-7 cells was reported in µg/mL and has been presented as such. Conversion to µM requires the molecular weight of the specific conjugate used in that study.

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

Similar to its parent compound, this compound functions as a microtubule-stabilizing agent. By binding to microtubules, it disrupts the dynamic process of their assembly and disassembly, which is crucial for cell division. This interference leads to mitotic arrest, ultimately triggering programmed cell death, or apoptosis.[1][2][3]

The apoptotic cascade initiated by this compound proceeds through the mitochondrial-dependent pathway. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3] This shift in the balance of apoptotic regulators leads to the permeabilization of the mitochondrial membrane and the subsequent activation of a cascade of caspases, including caspase-9, -3, and -6, which execute the apoptotic process.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary anticancer screening of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-caspase-9, anti-caspase-3, anti-caspase-6, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative changes in protein expression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro anticancer screening of a test compound.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for Specified Duration (e.g., 48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blotting (Apoptotic Proteins) incubation->western_blot ic50 Calculate IC50 Values viability->ic50 cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis protein_expression Quantify Protein Expression Levels western_blot->protein_expression

Caption: Experimental workflow for in vitro anticancer screening.

Mitochondrial Apoptotic Pathway

This diagram illustrates the signaling cascade of the mitochondrial-dependent apoptotic pathway induced by this compound.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade compound 10-Deacetyl-7-xylosyl paclitaxel microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family bax_bad ↑ Bax, Bad (Pro-apoptotic) bcl2_family->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-XL (Anti-apoptotic) bcl2_family->bcl2_bclxl mitochondrion Mitochondrial Membrane Permeabilization bax_bad->mitochondrion bcl2_bclxl->mitochondrion caspase9 Caspase-9 Activation mitochondrion->caspase9 caspase3_6 Caspase-3 & -6 Activation caspase9->caspase3_6 apoptosis Apoptosis caspase3_6->apoptosis

Caption: Mitochondrial-dependent apoptotic signaling pathway.

References

A Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel: Natural Abundance, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a key natural taxoid and a valuable precursor in the semi-synthesis of the anticancer drug paclitaxel. This document details its natural sources, abundance in various Taxus species, experimental protocols for its isolation and quantification, and the current understanding of its biosynthetic pathway.

Natural Sources and Abundance

10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). Its abundance varies significantly depending on the Taxus species and the specific part of the plant. The needles of Taxus chinensis have been identified as a particularly rich source of this compound.[1][2] The presence of a xyloside moiety at the C-7 position distinguishes it from other major taxanes like paclitaxel and 10-deacetylbaccatin III.

Quantitative Abundance Data

The following table summarizes the reported abundance of this compound in different Taxus species and plant parts. It is important to note that the yields can be influenced by factors such as the geographical location, age of the plant, and the specific analytical methods employed.

Taxus SpeciesPlant PartAbundance (% of dry weight)Reference
Taxus chinensisNeedles0.0467%[1][2]
Taxus cuspidataNeedles0.0153%[1][2]
Taxus brevifoliaBark0.06 - 0.1%[3]

Experimental Protocols

The isolation and quantification of this compound from complex plant matrices require multi-step procedures. Below are detailed methodologies for key experiments.

Extraction: Negative Pressure Cavitation (NPC)

This method offers an efficient and low-temperature extraction of taxoids from plant material, minimizing thermal degradation.[1][2]

Protocol:

  • Sample Preparation: Air-dry fresh needles of the Taxus species and grind them into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into an extraction vessel.

    • Add 80% (v/v) ethanol (B145695) at a solid-to-liquid ratio of 1:15 (g/mL).

    • Apply a vacuum of -0.03 MPa to induce cavitation.

    • Extract for 60 minutes.

    • Repeat the extraction process three times.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

Purification: Macroporous Resin Chromatography

Macroporous resins are effective for the enrichment and preliminary purification of this compound from crude extracts.[4]

Protocol:

  • Resin Selection and Column Packing:

    • Select a suitable macroporous resin (e.g., AB-8).

    • Pack the resin into a chromatography column.

  • Adsorption:

    • Dissolve the crude extract in an appropriate solvent.

    • Load the solution onto the prepared column at a flow rate of 1 mL/min.

  • Elution:

    • Wash the column with 3 bed volumes (BV) of 30% ethanol to remove impurities.

    • Elute the target compound with 6 BV of 80% ethanol.

  • Fraction Collection and Analysis:

    • Collect the fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method is used for the accurate quantification of this compound.[1][2]

Protocol:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: As optimized for the specific column and system.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 227 nm, followed by mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Standard Curve:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the purified sample and determine the peak area corresponding to this compound.

    • Calculate the concentration in the sample using the standard curve.

Biosynthetic Pathway

The biosynthesis of this compound is a complex process that is part of the broader taxoid biosynthetic pathway in Taxus species. While the complete pathway for paclitaxel itself is nearing full elucidation, the specific enzymatic step for the xylosylation at the C-7 position of a taxane precursor is not yet definitively characterized.

The general pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane skeleton. This is followed by a series of hydroxylations, acetylations, and other modifications catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases.

It is hypothesized that a specific xylosyltransferase is responsible for the addition of a xylose sugar to the 7-hydroxyl group of a 10-deacetylated taxane intermediate. However, the gene encoding this particular enzyme has not been identified to date. The diagram below illustrates the general flow of taxoid biosynthesis, highlighting the presumed point of xylosylation.

Taxoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Taxanes Hydroxylated Taxane Intermediates Taxadiene->Hydroxylated_Taxanes Multiple P450 Hydroxylases Deacetylated_Intermediate 10-Deacetyl Taxane Intermediate Hydroxylated_Taxanes->Deacetylated_Intermediate Acyl/Deacetyl-transferases Xylosylated_Intermediate This compound Precursor Deacetylated_Intermediate->Xylosylated_Intermediate Putative Xylosyltransferase (Enzyme not yet identified) Final_Product This compound Xylosylated_Intermediate->Final_Product Further modifications

Proposed biosynthetic pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from Taxus plant material.

Experimental_Workflow Start Taxus Plant Material (e.g., Needles, Bark) Grinding Grinding and Pulverization Start->Grinding Extraction Extraction (e.g., Negative Pressure Cavitation) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Crude_Extract Crude Taxoid Extract Concentration->Crude_Extract Purification1 Primary Purification (e.g., Macroporous Resin Chromatography) Crude_Extract->Purification1 Purification2 Secondary Purification (e.g., Preparative HPLC) Purification1->Purification2 Pure_Compound Purified this compound Purification2->Pure_Compound Analysis Structural Elucidation & Quantification (HPLC-MS/MS, NMR) Pure_Compound->Analysis

Workflow for isolation and analysis of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant derivative of the widely used anticancer agent paclitaxel. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, quality control, and natural product chemistry.

Core Spectroscopic Data

The structural elucidation and characterization of 10-Deacetyl-7-xylosyl paclitaxel are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present the available quantitative data in a structured format for ease of reference and comparison.

Mass Spectrometry (MS) Data

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification and quantification of this compound. The compound, with a molecular formula of C₅₀H₅₇NO₁₇, has a calculated molecular weight of approximately 943.98 g/mol .[1]

Table 1: LC-MS Data for this compound [1]

ParameterValue
Molecular FormulaC₅₀H₅₇NO₁₇
Precursor m/z943
Ionization ModeESI (negative)
Collision Energy40V
Key Fragment Ions (m/z)988, 942, 284
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR data is challenging to consolidate, key reference information points to detailed analysis in specialized literature.

A significant source for the ¹³C NMR data of 7-(β-xylosyl)-10-deacetyltaxol (a synonym for this compound) is reported in the Canadian Journal of Chemistry, Volume 81, 2003.[2] The data was recorded in acetone-d₆. Efforts to obtain the full spectral data from this publication are recommended for researchers requiring detailed chemical shift and coupling constant information.

Based on the general knowledge of taxane (B156437) structures, the ¹H NMR spectrum is expected to show characteristic signals for the taxane core protons, the acetyl group, the benzoyl and phenylisoserine (B1258129) side chains, and the xylosyl moiety. Similarly, the ¹³C NMR spectrum will display a complex pattern of signals corresponding to the numerous carbon atoms in the molecule.

Experimental Protocols

The following are representative experimental protocols for the acquisition of MS and NMR data for taxane derivatives like this compound, based on established methodologies in the field.

Mass Spectrometry (LC-MS)

Objective: To obtain the mass spectrum and fragmentation pattern of this compound.

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the ng/mL range with the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Gradient Program: A typical gradient would start with a low percentage of Solvent B, increasing linearly over time to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, typically between 25-40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to determine the most sensitive detection.

    • Scan Mode: Full scan mode to determine the precursor ion (m/z).

    • MS/MS Analysis: Product ion scan of the precursor ion to obtain fragmentation data. Key parameters such as collision energy should be optimized.

    • Data Analysis: Process the acquired data to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required by the instrument.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy:

    • To aid in the complete assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or TMS.

Visualizations

The following diagrams illustrate key workflows relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_output Final Output Sample This compound (Purified Compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_Spectroscopy Deuterated Solvent MS_Spectrometry Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS_Spectrometry HPLC Grade Solvent NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Spectroscopy->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Integration) MS_Spectrometry->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Final_Report Comprehensive Spectroscopic Report (Data Tables, Spectra, Assignments) Structure_Elucidation->Final_Report Taxane_Derivative_Synthesis_Workflow Start Taxus Species (e.g., Needles, Bark) Extraction Extraction of Taxane Precursors Start->Extraction Purification1 Initial Purification (e.g., Column Chromatography) Extraction->Purification1 Precursor Key Taxane Intermediate (e.g., 10-DAB) Purification1->Precursor Semisynthesis Semi-synthesis Steps (e.g., Acylation, Glycosylation) Precursor->Semisynthesis Crude_Product Crude 10-Deacetyl-7-xylosyl paclitaxel Semisynthesis->Crude_Product Purification2 Final Purification (e.g., HPLC) Crude_Product->Purification2 Final_Product Pure 10-Deacetyl-7-xylosyl paclitaxel Purification2->Final_Product

References

Methodological & Application

Protocol for the Dissolution and In Vitro Application of 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of paclitaxel, a potent anti-cancer agent that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] This compound has demonstrated significant activity in various cancer cell lines, making it a valuable tool for in vitro cancer research.[3][4] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization of 10-Deacetyl-7-xylosyl paclitaxel and outlines its mechanism of action for in vitro applications.

Data Presentation: Solubility and Storage

A summary of the solubility and recommended storage conditions for this compound is provided in the table below. It is crucial to use fresh, high-quality solvents to ensure maximum solubility.[4]

ParameterValueSource
Molecular Formula C₅₀H₅₇NO₁₇[3][5]
Molecular Weight 943.98 g/mol [3]
Solubility in DMSO 100 mg/mL (105.93 mM)[3][4]
Solubility in Water Insoluble[3][4]
Solubility in Ethanol Insoluble[3][4]
Storage of Powder 3 years at -20°C[4]
Storage of Stock Solution (in DMSO) 1 year at -80°C; 1 month at -20°C[1][4]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1] The use of fresh, moisture-free DMSO is essential as absorbed moisture can reduce the solubility of the compound.[4]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a 100 mM DMSO Stock Solution:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • To prepare a 100 mM stock solution, add 1.059 mL of anhydrous DMSO to 100 mg of the compound.

    • Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]

    • Visually inspect the solution to confirm that no particulates are present.

  • Preparation of Working Solutions:

    • For in vitro assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

    • It is critical to dilute the stock solution immediately before use.[6]

    • To minimize DMSO-induced toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.1%.[6]

    • Example Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium:

      • Serially dilute the 100 mM stock solution in cell culture medium. For instance, first prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of medium to get a 100 µM solution.

      • Then, add 1 mL of the 100 µM intermediate solution to 9 mL of fresh cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be well below 0.1%.

Workflow for Solution Preparation:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound powder B Add appropriate volume of anhydrous DMSO A->B C Vortex/Sonciate until fully dissolved B->C D 100 mM Stock Solution C->D E Dilute stock solution in cell culture medium D->E Use Immediately or Aliquot and Store at -80°C F Achieve desired final concentration for assay (e.g., 1-100 nM) E->F G Incubate cells and perform assay F->G Add to cells for in vitro assay

Caption: Workflow for preparing this compound solutions.

Mechanism of Action and Signaling Pathway

This compound, similar to its parent compound paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, which inhibits their dynamic reorganization necessary for mitosis.[1][6] This disruption of the microtubule network leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[2]

The apoptotic signaling cascade initiated by this compound involves the mitochondrial-dependent pathway.[1][4] Treatment of cancer cells with this compound leads to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -6, culminating in programmed cell death.[1]

Signaling Pathway Diagram:

G cluster_apoptosis Apoptotic Signaling compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family bax_bad ↑ Bax, Bad (Pro-apoptotic) bcl2_family->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-xL (Anti-apoptotic) bcl2_family->bcl2_bclxl mitochondria Mitochondrial Membrane Permeability Disturbance bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3_6 Caspase-3, -6 Activation caspase9->caspase3_6 apoptosis Apoptosis caspase3_6->apoptosis

References

Application Note: HPLC Method for the Quantification of 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 10-Deacetyl-7-xylosyl paclitaxel (B517696). The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this paclitaxel derivative in bulk drug substances and research samples. The protocol utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection at 227 nm, ensuring high resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, along with a systematic approach to method validation as per ICH guidelines.

Introduction

10-Deacetyl-7-xylosyl paclitaxel is a derivative of paclitaxel, a potent anti-cancer agent that functions by stabilizing microtubules.[1][2] Modifications to the paclitaxel structure, such as the addition of a xylosyl group at the C-7 position and deacetylation at the C-10 position, can alter its pharmacological properties, including solubility and efficacy.[1] Accurate and precise quantification of this analogue is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of paclitaxel and its related substances due to its high sensitivity and selectivity.[3][4] This application note presents a starting point for developing a validated HPLC method for this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.[5][6]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard

    • Formic acid (optional, for mobile phase modification)

2.2. Chromatographic Conditions

The following conditions are recommended as a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-70% B; 20-25 min: 70-40% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection Wavelength 227 nm[5][6][7]
Injection Volume 20 µL[5][6]
Run Time 30 minutes

2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to establish the calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[8]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The accuracy should be determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.[8]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%[8]

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999[5]
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%[8]
Repeatability (%RSD) 0.85%≤ 2.0%[8]
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.05Report Value
LOQ (µg/mL) 0.15Report Value

Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) and degas them for at least 15 minutes using sonication or vacuum filtration.

  • System Priming: Prime the HPLC pump with each mobile phase to remove any air bubbles.

  • Column Installation: Install the C18 column in the column oven.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol 2: Sample Analysis
  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software that includes injections of the blank (mobile phase), standard solutions, and sample solutions.

  • System Suitability: Inject the standard solution six times to verify the system suitability before starting the analysis.

  • Calibration Curve: Inject the working standard solutions in increasing order of concentration.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Acquisition: Acquire the chromatograms for the specified run time.

Protocol 3: Data Processing and Quantification
  • Peak Integration: Integrate the peak corresponding to this compound in all chromatograms.

  • Calibration Curve Generation: Plot a graph of peak area versus concentration for the standard solutions and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the samples using the calibration curve equation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C HPLC System Preparation & Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (SST) B->D C->D D->C SST Fail E Sample Injection & Data Acquisition D->E SST Pass F Peak Integration & Calibration Curve E->F G Quantification of Analyte F->G H Report Generation G->H

Caption: Experimental workflow for HPLC quantification.

Method_Validation cluster_precision MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD LOD MV->LOD LOQ LOQ MV->LOQ Robustness Robustness MV->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for Inducing Apoptosis in PC-3 Cells with 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the well-known anti-cancer agent paclitaxel.[1] Like its parent compound, it exhibits potent cytotoxic effects against various cancer cell lines. In prostate cancer research, the PC-3 cell line is a widely used model for androgen-independent and highly metastatic disease. This document provides detailed application notes and experimental protocols for inducing and evaluating apoptosis in PC-3 cells following treatment with 10-Deacetyl-7-xylosyl paclitaxel. The methodologies described herein are essential for researchers investigating the therapeutic potential and mechanism of action of this compound.

The primary mechanism of action for this compound in PC-3 cells involves the induction of mitotic arrest, which subsequently leads to apoptosis through the mitochondrial-dependent (intrinsic) pathway.[1][2] This process is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins including Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -6.[2]

Data Presentation

The following tables summarize representative quantitative data obtained from key experiments. Please note that these values are illustrative and may vary depending on specific experimental conditions.

Table 1: Dose-Dependent Effect of this compound on PC-3 Cell Viability

Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)48100
14885
5 (IC50)4850
104830
254815

Note: The IC50 for proliferation inhibition of 10-deacetyl-7-xylosyl-paclitaxel in PC3 cells has been reported to be 5 µM.[3]

Table 2: Flow Cytometry Analysis of Apoptosis in PC-3 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Control03.51.24.7
This compound110.23.113.3
This compound525.88.534.3
This compound1040.115.355.4

Table 3: Cell Cycle Analysis of PC-3 Cells

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control065.220.514.3
This compound520.115.464.5

Note: 10-deacetyl-7-xylosyl-paclitaxel is known to induce cell cycle arrest at the G2/M phase in PC3 cells.[3]

Table 4: Quantitative Western Blot Analysis of Apoptosis-Related Proteins

Target ProteinTreatment (5 µM this compound)Fold Change (vs. Control)
BaxUpregulation~2.5
BadUpregulation~2.0
Bcl-2Downregulation~0.4
Bcl-XLDownregulation~0.5
Cleaved Caspase-9Upregulation~3.0
Cleaved Caspase-3Upregulation~4.5
Cleaved PARPUpregulation~5.0

Experimental Protocols

PC-3 Cell Culture

Materials:

  • PC-3 cell line (ATCC® CRL-1435™)

  • F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of PC-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a ratio of 1:3 to 1:6.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • PC-3 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.

  • Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • PC-3 cells

  • This compound

  • Cold 70% Ethanol (B145695)

  • Cold PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat PC-3 cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash once with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • PC-3 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C (refer to the manufacturer's datasheet for recommended dilutions). Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.

Visualizations

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 10_Deacetyl_7_xylosyl_paclitaxel This compound Microtubules Microtubules 10_Deacetyl_7_xylosyl_paclitaxel->Microtubules Stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Bax Bax Mitotic_Arrest->Bax Upregulates Bad Bad Mitotic_Arrest->Bad Upregulates Bcl2 Bcl-2 Mitotic_Arrest->Bcl2 Downregulates BclXL Bcl-XL Mitotic_Arrest->BclXL Downregulates Mitochondrial_Membrane Mitochondrial Membrane Permeability Disruption Bax->Mitochondrial_Membrane Bad->Mitochondrial_Membrane Bcl2->Mitochondrial_Membrane Inhibits BclXL->Mitochondrial_Membrane Inhibits Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Cleaved Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Cleaved Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Cytochrome_c_release Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c_release Cytochrome_c_release->Cytochrome_c

Caption: Signaling pathway of apoptosis induction by this compound in PC-3 cells.

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_assays Apoptosis and Cell Cycle Analysis cluster_western Protein Analysis Culture Culture PC-3 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Harvest_Apoptosis Harvest Cells for Apoptosis Assay Treat->Harvest_Apoptosis Harvest_CellCycle Harvest and Fix Cells for Cell Cycle Treat->Harvest_CellCycle Harvest_Protein Harvest Cells and Lyse Treat->Harvest_Protein Stain_AnnexinV_PI Stain with Annexin V and PI Harvest_Apoptosis->Stain_AnnexinV_PI FACS_Apoptosis Flow Cytometry Analysis (Apoptosis) Stain_AnnexinV_PI->FACS_Apoptosis Stain_PI Stain with Propidium Iodide Harvest_CellCycle->Stain_PI FACS_CellCycle Flow Cytometry Analysis (Cell Cycle) Stain_PI->FACS_CellCycle Quantify_Protein Quantify Protein Concentration Harvest_Protein->Quantify_Protein SDS_PAGE SDS-PAGE and Transfer Quantify_Protein->SDS_PAGE Immunoblot Immunoblot with Specific Antibodies SDS_PAGE->Immunoblot Detect Detect and Quantify Protein Bands Immunoblot->Detect

Caption: Experimental workflow for assessing apoptosis in PC-3 cells.

References

Application Notes and Protocols for Testing the Efficacy of 10-Deacetyl-7-xylosyl paclitaxel in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a hydrophilic derivative of the widely used chemotherapeutic agent paclitaxel.[1] Like its parent compound, it functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.[2][3] This document provides detailed application notes and protocols for testing the in vivo efficacy of 10-Deacetyl-7-xylosyl paclitaxel in established animal models, specifically focusing on the Sarcoma S180 mouse model, for which preclinical efficacy data is available.

Mechanism of Action

This compound exerts its anticancer effects by interfering with the normal function of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent programmed cell death (apoptosis).[2][3] The apoptotic process is initiated through the mitochondrial-dependent pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the activation of caspase-9, a key initiator of the apoptotic cascade.[2]

Signaling Pathway

The signaling cascade initiated by this compound culminates in apoptosis through the intrinsic pathway.

cluster_0 This compound cluster_1 Microtubule Stabilization & Mitotic Arrest cluster_2 Mitochondrial Apoptosis Pathway This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Bax/Bad (pro-apoptotic) up Bax/Bad (pro-apoptotic) up Mitotic Arrest->Bax/Bad (pro-apoptotic) up Bcl-2/Bcl-xL (anti-apoptotic) down Bcl-2/Bcl-xL (anti-apoptotic) down Mitotic Arrest->Bcl-2/Bcl-xL (anti-apoptotic) down Mitochondrial Permeability up Mitochondrial Permeability up Bax/Bad (pro-apoptotic) up->Mitochondrial Permeability up Bcl-2/Bcl-xL (anti-apoptotic) down->Mitochondrial Permeability up Caspase-9 Activation Caspase-9 Activation Mitochondrial Permeability up->Caspase-9 Activation Caspase-3/6 Activation Caspase-3/6 Activation Caspase-9 Activation->Caspase-3/6 Activation Apoptosis Apoptosis Caspase-3/6 Activation->Apoptosis

Signaling pathway of this compound.

Animal Models for Efficacy Testing

The Sarcoma S180 (S180) mouse model is a suitable and established model for evaluating the in vivo antitumor activity of this compound.[1][4] This model utilizes the subcutaneous implantation of S180 sarcoma cells into mice.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of 7-xylosyl-10-deacetylpaclitaxel in the Sarcoma S180 mouse model as reported by Jiang et al. (2010).

Treatment GroupDosage (mg/kg/day)Administration RouteTumor Inhibition Rate (%)
7-xylosyl-10-deacetylpaclitaxelNot SpecifiedNot SpecifiedHigh

Note: The specific dosage and administration route for the high tumor inhibition rate were not detailed in the available abstract. Researchers should refer to the full publication for this information.

Experimental Protocols

Experimental Workflow

S180 Cell Culture S180 Cell Culture Tumor Implantation Tumor Implantation S180 Cell Culture->Tumor Implantation Subcutaneous injection Randomization Randomization Tumor Implantation->Randomization Tumor volume reaches ~100 mm³ Treatment Treatment Randomization->Treatment Control vs. Treatment Groups Data Collection Data Collection Treatment->Data Collection Tumor volume, body weight, survival Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor weight, histology

Experimental workflow for in vivo efficacy testing.

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocols:

Formulation 1: PEG300/Tween-80 based

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to reach the desired final concentration and volume.

  • Example for a 1 mL final solution: To 100 µL of a 25 mg/mL stock solution in DMSO, add 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3]

Formulation 2: Corn oil based

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to achieve the final desired concentration.

  • Mix thoroughly to ensure a uniform suspension.

  • Example for a 1 mL final solution: To 50 µL of a 12 mg/mL stock solution in DMSO, add 950 µL of corn oil and mix well.[2]

Note: Always prepare fresh formulations on the day of use.

Sarcoma S180 Tumor Model and Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a Sarcoma S180 xenograft mouse model.

Materials:

  • Sarcoma S180 cells

  • Appropriate cell culture medium and supplements

  • Immunocompetent mice (e.g., Kunming mice)

  • Sterile PBS

  • Syringes and needles (27-30G)

  • Calipers

  • Animal balance

  • Formulated this compound

  • Vehicle control

Protocol:

  • Cell Culture: Culture Sarcoma S180 cells according to standard protocols.

  • Tumor Implantation:

    • Harvest S180 cells and resuspend them in sterile PBS at a concentration of approximately 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length × width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the formulated this compound to the treatment group via the chosen route (e.g., intraperitoneal or intravenous injection).

    • Administer the corresponding vehicle to the control group.

    • The dosing schedule will depend on the study design (e.g., daily for a set number of days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • Record survival data.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100.

  • Histological Analysis (Optional):

    • Fix tumor tissues in formalin and embed in paraffin (B1166041) for histological analysis to assess tumor necrosis and other cellular changes.

Concluding Remarks

These application notes and protocols provide a framework for the preclinical evaluation of this compound. The Sarcoma S180 model is a demonstrated platform for assessing the in vivo efficacy of this compound. Researchers should optimize dosage and administration schedules based on preliminary tolerability studies. Careful and detailed data collection will be crucial for a thorough assessment of the therapeutic potential of this compound.

References

Application Notes & Protocols for Large-Scale Purification of 10-Deacetyl-7-xylosyl paclitaxel from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a significant taxane (B156437) derivative found in various Taxus species. It serves as a crucial precursor in the semi-synthesis of paclitaxel (Taxol®), a potent anti-cancer agent. The efficient large-scale purification of this compound from plant extracts is a critical step in ensuring a stable supply chain for paclitaxel production. These application notes provide detailed protocols for the extraction and purification of 10-Deacetyl-7-xylosyl paclitaxel from plant materials, focusing on scalable and efficient methodologies.

I. Extraction of Crude Taxane Mixture

The initial step involves the extraction of taxanes from the plant biomass, typically needles or bark of Taxus species. The choice of solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities like chlorophyll (B73375) and lipids.

Protocol 1: Solvent Extraction

This protocol describes a general method for the solvent extraction of taxanes from fresh plant clippings.

Materials:

  • Fresh clippings of Taxus species (e.g., T. hicksii, T. densiformis)

  • Ethanol (B145695) (50-80% in water, v/v) or Methanol (B129727) or Acetone (B3395972) (50-99% in water, v/v)[1][2]

  • Activated charcoal[1][2]

  • Large-scale extraction vessel with agitation

  • Filtration system

  • Rotary evaporator

Procedure:

  • Mixing: Mix the fresh plant material with the extracting solvent mixture in the extraction vessel. A common ratio is 1 kg of plant material to 5-10 L of solvent.

  • Extraction: Agitate the mixture for a minimum of 1 hour to facilitate the extraction of taxanes into the solvent.

  • Filtration: Separate the solid plant material from the liquid extract using a filtration system.

  • Decolorization: Add activated charcoal to the crude extract to decolorize it. The amount of charcoal will depend on the level of pigmentation.

  • Filtration: Remove the charcoal by filtration.

  • Solvent Removal: Remove the organic solvent (ethanol, methanol, or acetone) from the extract using a rotary evaporator under reduced pressure. This will yield a concentrated aqueous extract containing the crude taxane mixture.

  • Further Processing: The crude extract can then be subjected to further purification steps. For instance, a solvent-solvent extraction or partitioning step (e.g., with chloroform, benzene, or ligroin) can be used to separate water-soluble materials from the water-insoluble taxanes[1].

II. Pre-purification and Enrichment

Following initial extraction, the crude mixture requires pre-purification to enrich the concentration of this compound and remove a significant portion of impurities. Macroporous resin chromatography is an effective technique for this purpose.

Protocol 2: Macroporous Resin Chromatography

This protocol details the enrichment of this compound using AB-8 macroporous resin[3].

Materials:

  • Crude taxane extract

  • AB-8 macroporous resin

  • Chromatography column

  • Ethanol (30% and 80% in water, v/v)

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with AB-8 resin and equilibrate it with deionized water.

  • Loading: Load the crude taxane extract onto the column. The optimal processing volume is around 15 bed volumes (BV) with feed concentrations of 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel and 0.1494 mg/mL for 10-DAB III[3].

  • Washing: Wash the column with 30% ethanol for 3 BV to remove impurities.

  • Elution: Elute the target compounds with 80% ethanol for 6 BV.

  • Operating Conditions: Maintain a flow rate of 1 mL/min and a temperature of 35°C for optimal separation[3].

  • Fraction Collection: Collect the eluate in fractions and analyze for the presence of this compound using HPLC.

Data Presentation: Macroporous Resin Chromatography Performance

ParameterInitial ExtractEnriched ProductFold IncreaseRecovery Rate
Content of this compound 0.053%3.34%62.43-fold85.85%
Content of 10-Deacetylbaccatin III (10-DAB III) 0.2%1.69%8.54-fold52.78%
Data sourced from a study on the separation of taxanes using AB-8 resin[3].

III. High-Purity Purification

For obtaining high-purity this compound, advanced chromatographic techniques are necessary. Twin-column recycling chromatography has been shown to be highly effective.

Protocol 3: Twin-Column Recycling Chromatography with Step Solvent Gradient

This protocol is based on a method that achieves high purity and yield of 7-xylosyl-10-deacetyl paclitaxel[4].

Materials:

  • Enriched taxane fraction from Protocol 2

  • Twin-column recycling chromatography system

  • Appropriate stationary phase (e.g., C18)

  • Weak solvent and strong solvent for gradient elution

  • HPLC for analysis

Procedure:

  • System Setup: Configure the twin-column recycling chromatography system.

  • Sample Loading: Dissolve the enriched fraction in the mobile phase and load it onto the first column.

  • Recycling and Separation: The separation process involves recycling the eluate between the two columns. A weak solvent is introduced between the columns to counteract band broadening[4].

  • Step Gradient Elution: Employ a step solvent gradient to effectively separate the target compound from closely related impurities. The specific gradient profile, feeding volume, switch number, and interval need to be optimized for the specific separation[4].

  • Fraction Collection: Collect the purified fractions of this compound.

  • Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation: Twin-Column Recycling Chromatography Performance

ParameterStarting Material PurityFinal Product PurityYield
Purity of this compound 23.90%~100%>95%
Data sourced from a study on the enhanced purification using twin-column recycling chromatography[4].

IV. Alternative and Complementary Purification Techniques

Several other chromatographic methods can be employed for the purification of taxanes, which can be adapted for this compound.

  • Normal-Phase Chromatography: This technique utilizes a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase. It is effective for separating taxanes from the crude extract after initial cleanup[1][2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and an aqueous-organic mobile phase, causing solutes to elute in order of increasing hydrophilicity[5]. This can be a valuable step in a multi-dimensional purification strategy.

  • Solid-Phase Extraction (SPE): SPE with silica-based sorbents can be used for sample prepurification, especially in large-scale production[5].

Experimental Workflows

experimental_workflow cluster_extraction I. Extraction cluster_prepurification II. Pre-purification cluster_purification III. High-Purity Purification A Plant Material (Taxus sp.) B Solvent Extraction (Ethanol/Water) A->B C Decolorization (Activated Charcoal) B->C D Solvent Removal C->D E Crude Taxane Extract D->E F Macroporous Resin Chromatography (AB-8) E->F G Enriched Fraction F->G H Twin-Column Recycling Chromatography G->H I High-Purity This compound H->I

Caption: Overall workflow for the large-scale purification of this compound.

macroporous_resin_workflow start Crude Taxane Extract load Load onto AB-8 Resin Column start->load wash Wash with 30% Ethanol (3 BV) load->wash elute Elute with 80% Ethanol (6 BV) wash->elute collect Collect Enriched Fractions elute->collect end_node Enriched Product collect->end_node

Caption: Detailed workflow for macroporous resin chromatography.

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the large-scale purification of this compound from plant extracts. The combination of an efficient initial extraction, followed by a pre-purification step using macroporous resins, and a final high-resolution separation with twin-column recycling chromatography, offers a robust and scalable solution for obtaining this valuable paclitaxel precursor in high purity and yield. Researchers and drug development professionals can adapt and optimize these methodologies to suit their specific production needs.

References

Preparation of 10-Deacetyl-7-xylosyl paclitaxel Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DXP) is a derivative of paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][2] Found naturally in Taxus chinensis, 10-DXP has demonstrated significant cytotoxic effects in various cancer cell lines, such as PC-3 prostate cancer cells.[2][3] Its mechanism of action involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, ultimately triggering the mitochondrial-dependent apoptosis pathway.[1][3]

Proper preparation of 10-DXP stock solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, sterilization, and storage of 10-DXP to ensure its stability and efficacy for use in cell-based assays.

Data Presentation

The following table summarizes the key quantitative data for the preparation of 10-DXP stock solutions.

ParameterValueSolvent/ConditionSource
Molecular Weight 943.98 g/mol N/A[3][4]
Solubility 100 mg/mL (105.93 mM)Dimethyl Sulfoxide (DMSO)[3][4]
< 0.1 mg/mLWater[5]
SolubleMethanol, Ethanol, Chloroform[5]
Storage Stability (Powder) 3 years-20°C[3]
Storage Stability (in DMSO) 1 year-80°C[3]
6 months-80°C (protect from light)[1]
1 month-20°C[1][3]

Experimental Protocols

Materials and Reagents
  • 10-Deacetyl-7-xylosyl paclitaxel powder (CAS: 90332-63-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes

  • Sterile, pyrogen-free, amber glass vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 10-DXP in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations for cell culture experiments.

  • Pre-weighing Preparation: In a laminar flow hood, ensure all materials are sterile. Use aseptic techniques throughout the procedure.

  • Weighing 10-DXP: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of 10-DXP powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.44 mg of 10-DXP (Molecular Weight = 943.98 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the 10-DXP powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[3][5] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Sterilization: To ensure sterility for cell culture applications, filter the 10-DXP stock solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, pyrogen-free polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3] Protect from light.[1]

Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: In the laminar flow hood, perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment.

    • Important: To avoid precipitation of the hydrophobic 10-DXP in the aqueous culture medium, it is critical to add the DMSO stock solution to the medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Example Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium and mix immediately by gentle inversion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells to ensure compound stability and activity.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize Sterilization cluster_store Storage weigh Weigh 10-DXP Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing 10-DXP stock solutions.

signaling_pathway Simplified Signaling Pathway of 10-DXP-Induced Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_execution Execution Phase bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) mito Mitochondrial Permeability bcl2->mito Inhibits bax Bax / Bad (Pro-apoptotic) bax->mito Promotes cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis dxp This compound microtubules Microtubule Stabilization & Mitotic Arrest dxp->microtubules microtubules->bcl2 Downregulates microtubules->bax Upregulates

Caption: 10-DXP-induced apoptosis signaling pathway.

References

Application Notes and Protocols: Use of 10-Deacetyl-7-xylosyl paclitaxel in S180 Sarcoma Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the well-known anti-cancer agent paclitaxel.[1] Like its parent compound, it functions as a microtubule-stabilizing agent, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2] This compound has demonstrated anti-tumor activity and is known to inhibit the growth of S180 sarcoma, a commonly used murine tumor model for preclinical cancer research.[3] These application notes provide an overview of the available data, a hypothetical experimental protocol for its use in S180 sarcoma models, and a proposed signaling pathway based on its known mechanisms of action.

Data Presentation

Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1500 ± 250-
10-Deacetyl-7-xylosyl paclitaxel10Intraperitoneal (i.p.)825 ± 15045
This compound20Intraperitoneal (i.p.)450 ± 10070
Paclitaxel (Positive Control)15Intraperitoneal (i.p.)525 ± 12065

Experimental Protocols

This section outlines a detailed protocol for evaluating the anti-tumor efficacy of this compound in a murine S180 sarcoma xenograft model.

Cell Culture and Animal Model
  • Cell Line: Murine sarcoma S180 cells.

  • Animal Strain: Male BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Tumor Inoculation
  • Harvest S180 cells during the logarithmic growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every other day. Calculate tumor volume using the formula: V = (L x W²)/2.

  • Group Formation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • For intraperitoneal injection, a common vehicle formulation consists of DMSO, PEG300, and Tween 80 in sterile water. A sample in vivo formulation could involve dissolving the compound in a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Administration: Administer the drug or vehicle control intraperitoneally once daily for 14 consecutive days.

Efficacy Evaluation
  • Tumor Volume: Continue to measure tumor volume every other day throughout the treatment period and for one week after the final dose.

  • Body Weight: Monitor the body weight of the mice every other day as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors.

  • Tumor Weight: Weigh the excised tumors.

  • Calculation of Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture S180 Cell Culture tumor_inoculation Subcutaneous Inoculation (1x10^6 cells) cell_culture->tumor_inoculation animal_acclimatization BALB/c Mice Acclimatization animal_acclimatization->tumor_inoculation tumor_growth Tumor Growth to 100-150 mm³ tumor_inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization drug_admin Daily i.p. Administration (14 days) randomization->drug_admin monitoring Tumor Volume & Body Weight Monitoring drug_admin->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis

Caption: Workflow for in vivo efficacy testing in S180 sarcoma model.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on its known mechanism in other cancer cell lines, this compound is proposed to induce apoptosis in S180 sarcoma cells through the intrinsic mitochondrial pathway.

signaling_pathway cluster_apoptosis Apoptotic Signaling compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family mitotic_arrest->bcl2_family bax_bad ↑ Bax, Bad (Pro-apoptotic) bcl2_family->bax_bad bcl2_bclxl ↓ Bcl-2, Bcl-XL (Anti-apoptotic) bcl2_family->bcl2_bclxl mitochondria Mitochondrial Membrane Permeability Disturbance bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial-dependent apoptotic pathway.

Disclaimer

The quantitative data and experimental protocols provided are for illustrative purposes and are based on typical experimental designs for similar compounds. Researchers should optimize these protocols based on their specific experimental conditions and reagents. The proposed signaling pathway is based on data from other cell lines and may require further validation in S180 sarcoma cells.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the well-known anti-cancer drug paclitaxel.[1] Like its parent compound, it functions as a microtubule-stabilizing agent, interfering with the normal dynamics of microtubule assembly and disassembly.[2] This disruption of microtubule function is particularly detrimental during mitosis, leading to the activation of the spindle assembly checkpoint and ultimately causing cell cycle arrest at the G2/M phase.[3][4] This arrest can subsequently trigger apoptosis, or programmed cell death, in cancer cells.[2]

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells.[5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[6] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by 10-Deacetyl-7-xylosyl paclitaxel in cancer cells using flow cytometry.

Signaling Pathway and Mechanism of Action

This compound, similar to paclitaxel, exerts its cytotoxic effects by targeting microtubules. The stabilization of microtubules disrupts the delicate balance required for the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This leads to a prolonged mitotic arrest, activating a cascade of events that can ultimately result in apoptotic cell death.

paclitaxel_pathway Mechanism of Action of this compound drug This compound microtubules Microtubule Stabilization drug->microtubules spindle Mitotic Spindle Disruption microtubules->spindle sac Spindle Assembly Checkpoint Activation spindle->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of this compound-induced G2/M arrest.

Experimental Workflow

The following diagram outlines the key steps for analyzing cell cycle arrest using flow cytometry after treatment with this compound.

workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis cell_culture Seed Cells treatment Treat with this compound cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest and Fix Cells incubation->harvest rna_removal RNase Treatment harvest->rna_removal pi_stain Propidium Iodide Staining rna_removal->pi_stain flow Flow Cytometry Acquisition pi_stain->flow data_analysis Cell Cycle Analysis flow->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

Treatment of a cancer cell line, such as the human prostate cancer cell line PC-3, with this compound is expected to induce a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. The following table summarizes representative data on the effects of the compound on the cell cycle distribution after a 48-hour treatment.

Treatment GroupConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)065.220.514.3
This compound0.158.918.123.0
This compound142.715.342.0
This compound1025.110.264.7

Note: The data presented in this table is illustrative and based on expected outcomes for paclitaxel-like compounds on PC-3 cells. Actual results may vary depending on the specific experimental conditions, cell line, and drug concentration.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., PC-3 human prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Cell Culture and Treatment
  • Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Harvesting and Fixation
  • After the incubation period, collect the culture medium (which may contain detached, apoptotic cells) from each well into a separate centrifuge tube.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from the corresponding tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

Propidium Iodide Staining
  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of RNase A solution.

  • Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Add 500 µL of PI staining solution to each tube.

  • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

Flow Cytometry Analysis
  • Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.

  • Collect the PI fluorescence in the appropriate channel (typically FL2 or FL3).

  • Acquire at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris. The software will generate a histogram of DNA content, from which the percentage of cells in the G1, S, and G2/M phases can be quantified.

Discussion

The analysis of cell cycle distribution by flow cytometry is a robust and quantitative method to assess the effects of anti-cancer compounds like this compound. A significant increase in the G2/M population with a corresponding decrease in the G1 and S populations provides strong evidence for the induction of mitotic arrest.

The detailed protocol provided here can be adapted for various cancer cell lines and other taxane (B156437) derivatives. It is important to optimize experimental conditions such as cell seeding density, drug concentration, and incubation time for each specific cell line and compound. The inclusion of appropriate controls, including a vehicle control and untreated cells, is crucial for accurate data interpretation. Further investigation into the molecular mechanisms underlying the observed cell cycle arrest, such as the analysis of key cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases), can provide a more comprehensive understanding of the compound's mode of action.

References

Application Notes and Protocols for the Semi-synthesis of Docetaxel from 10-deacetyl-7-xylosyltaxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and procedural outline for the semi-synthesis of the anticancer drug Docetaxel (B913), starting from 10-deacetyl-7-xylosyltaxanes. This process offers a potential route to expand the biomass sources for the production of taxane-based chemotherapeutics.

Introduction

Docetaxel is a highly effective mitotic inhibitor used in the treatment of various cancers. Its semi-synthesis typically relies on precursors like 10-deacetylbaccatin III (10-DAB). The utilization of more abundant, naturally occurring taxanes, such as 10-deacetyl-7-xylosyltaxanes, presents a cost-effective and resource-efficient alternative for the synthesis of Docetaxel. The following protocols are based on the synthetic strategy developed by Xue et al., which involves a multi-step conversion process.[1][2]

Overall Synthesis Workflow

The semi-synthesis of Docetaxel from 10-deacetyl-7-xylosyltaxanes can be summarized in two main stages. The first stage involves the conversion of the starting material into a mixture of paclitaxel (B517696) and its analogues. The second stage involves the selective conversion of a fraction of this mixture into Docetaxel.

A 10-deacetyl-7-xylosyltaxanes B Redox Reaction A->B C Acetylation B->C D Deacetylation C->D E Mixture of Taxols (Paclitaxel, Cephalomannine, etc.) D->E F Column Chromatography E->F G Cephalomannine & Taxol C Fraction F->G H Conversion with Schwartz's Reagent G->H I Docetaxel H->I

Caption: Overall workflow for the semi-synthesis of Docetaxel.

Experimental Protocols

Stage 1: Conversion of 10-deacetyl-7-xylosyltaxanes to a Mixture of Taxols

This stage involves a three-step one-pot reaction sequence: a redox reaction, followed by acetylation and deacetylation.

1. Redox Reaction

  • Objective: To modify the taxane (B156437) core of the 10-deacetyl-7-xylosyltaxanes.

  • Protocol:

    • Dissolve the starting mixture of 10-deacetyl-7-xylosyltaxanes in a suitable organic solvent.

    • Introduce a reducing agent to initiate the redox reaction.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, proceed directly to the next step.

2. Acetylation

  • Objective: To acetylate the hydroxyl groups of the taxane intermediates.

  • Protocol:

    • To the reaction mixture from the redox step, add an acetylating agent (e.g., acetic anhydride) and a suitable catalyst or base.

    • Allow the reaction to proceed, monitoring for the formation of the acetylated product by TLC.

    • Once the acetylation is complete, move to the deacetylation step.

3. Deacetylation

  • Objective: Selective removal of certain acetyl groups to yield the desired taxol mixture.

  • Protocol:

    • Introduce a deacetylation reagent to the reaction mixture.

    • Carefully control the reaction conditions (e.g., temperature, time) to achieve selective deacetylation.

    • Monitor the formation of the final taxol mixture by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Extract the crude product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

Stage 2: Isolation and Conversion to Docetaxel

4. Purification of the Taxol Mixture

  • Objective: To isolate the fraction containing Cephalomannine (Taxol B) and Taxol C.

  • Protocol:

    • Purify the crude product from Stage 1 using column chromatography on silica (B1680970) gel.[1][2]

    • Elute with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Collect and combine the fractions containing the desired mixture of Taxol B and Taxol C, as identified by TLC or HPLC analysis.

5. Conversion to Docetaxel

  • Objective: To convert the mixture of Cephalomannine and Taxol C into Docetaxel.

  • Protocol:

    • Dissolve the isolated mixture of Taxol B and Taxol C in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.[3]

    • Add Schwartz's reagent (Zirconocene chloride hydride) to the solution. The reaction involves the reductive deoxygenation of the amide side chain.[2][3]

    • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or HPLC).

    • Upon completion, the reaction is typically followed by hydrolysis and subsequent re-acylation of the resulting primary amine with a di-tert-butyl dicarbonate (B1257347) to form the N-tert-butoxycarbonyl (N-Boc) group characteristic of Docetaxel.[3]

    • Purify the crude Docetaxel using column chromatography or recrystallization to obtain the final product of high purity.

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of a paclitaxel mixture from 10-deacetyl-7-xylosyltaxanes. Specific yields for the final conversion to Docetaxel are not detailed in the available literature.

StepProductOverall YieldPurity
Redox, Acetylation, DeacetylationPaclitaxel Mixture67.6%99.52%
Conversion to DocetaxelDocetaxelNot ReportedNot Reported

Data based on the synthesis of paclitaxel as reported by Xue et al., 2020.[2]

Logical Relationships in Key Conversion Step

The conversion of Cephalomannine to Docetaxel using Schwartz's reagent is a critical step that involves the transformation of the side chain at the C-13 position of the taxane core.

A Cephalomannine (N-tigloyl side chain) B Schwartz's Reagent A->B C Imine Intermediate B->C Reductive Deoxygenation D Acid Hydrolysis C->D E Primary Amine D->E F Di-tert-butyl dicarbonate E->F G Docetaxel (N-Boc side chain) F->G Acylation

Caption: Key transformations in the conversion of Cephalomannine to Docetaxel.

Notes for Researchers

  • The protocols provided are a general outline based on available literature. Optimization of reaction conditions (e.g., reagent stoichiometry, temperature, reaction times, and purification methods) may be necessary to achieve desired yields and purity.

  • Schwartz's reagent is sensitive to air and moisture; therefore, anhydrous and inert atmosphere techniques are crucial for the final conversion step.

  • Appropriate analytical methods (HPLC, NMR, MS) should be employed to characterize intermediates and the final product to ensure identity and purity.[1][2]

  • Safety precautions should be strictly followed when handling all chemical reagents, particularly the reactive and potentially toxic compounds involved in this synthesis.

References

Troubleshooting & Optimization

preventing precipitation of 10-Deacetyl-7-xylosyl paclitaxel in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Deacetyl-7-xylosyl paclitaxel (B517696). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 10-Deacetyl-7-xylosyl paclitaxel and what is its mechanism of action?

This compound is a derivative of paclitaxel, a well-known anti-cancer agent. It functions as a microtubule stabilizing agent, which enhances tubulin polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[2]

The apoptotic mechanism is primarily driven by the mitochondrial pathway.[3] Treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][4] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspase-9.[3][4] Activated caspase-9 then triggers a cascade of downstream executioner caspases, including caspase-3 and -6, leading to the dismantling of the cell.[1][3]

Q2: What are the solubility characteristics of this compound?

This compound is characterized by its poor aqueous solubility. It is generally insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (with heating and sonication).[4][5] While it is reported to have higher water solubility than its parent compound, paclitaxel, it remains a hydrophobic compound that requires careful handling to avoid precipitation in aqueous solutions like cell culture media.[3]

Q3: My this compound precipitated when I added it to my cell culture media. What went wrong?

Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock into aqueous cell culture media is a common issue. This "crashing out" occurs because the compound's solubility drastically decreases as the concentration of the organic solvent (DMSO) is diluted. The sudden change in solvent polarity causes the compound to come out of solution.

Several factors can contribute to this, including:

  • High final concentration: The intended final concentration in the media may exceed the compound's aqueous solubility limit.

  • Rapid dilution: Adding a small volume of highly concentrated DMSO stock directly into a large volume of media can cause localized high concentrations of the compound in a now predominantly aqueous environment, leading to immediate precipitation.

  • Low temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can further decrease its solubility.

  • Low serum concentration: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution. Using serum-free or low-serum media increases the likelihood of precipitation.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution in Media

Symptoms: The media becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution.

Troubleshooting Steps:

Potential Cause Recommended Solution
Rapid Dilution Perform a serial dilution. Instead of adding the high-concentration DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media.
High Final Concentration Reduce the final working concentration of the compound. It's possible the desired concentration is above its maximum solubility in your specific cell culture medium.
Cold Media Always use media that has been pre-warmed to 37°C. This will increase the solubility of the compound.
Incorrect Pipetting Technique When adding the DMSO stock to the media, do so drop-wise while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations.
High DMSO Stock Concentration If possible, prepare a lower concentration DMSO stock. This will require adding a larger volume to your media, but the dilution will be less drastic. Be mindful of the final DMSO concentration.
Issue: Delayed Precipitation in the Incubator

Symptoms: The media appears clear immediately after adding the compound, but a precipitate forms after several hours or days of incubation at 37°C.

Troubleshooting Steps:

Potential Cause Recommended Solution
Metastable Supersaturation The initial solution may have been supersaturated and thermodynamically unstable. Over time, the compound crystallizes out of solution. Try lowering the final working concentration.
Interaction with Media Components The compound may be interacting with components in the media over time, leading to the formation of insoluble complexes. Consider if the media pH is stable during incubation.
Serum Degradation If using serum, the protein components that aid in solubilization may degrade over long incubation periods. This is less common but possible.
Evaporation Ensure proper humidification in your incubator to prevent evaporation from your culture plates, which would increase the concentration of all components, including the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Concentration Observation Source
DMSO100 mg/mL (105.93 mM)Clear solution.[4]
Water-Insoluble.[4]
Ethanol-Insoluble.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.65 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.65 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.65 mM)Clear solution.[1]

Note: The solubility of this compound in complete cell culture media (e.g., DMEM with 10% FBS) has not been quantitatively reported. However, based on data for paclitaxel and the general properties of hydrophobic compounds, the aqueous solubility is expected to be very low. The presence of serum albumin can increase the apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 943.98 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder.

    • Add 105.9 µL of anhydrous DMSO to the powder.

    • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of DMSO Stock into Cell Culture Media
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure (for a final concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution: Add 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed complete cell culture medium. This creates a 100 µM solution in media with 1% DMSO. Mix gently by flicking the tube.

    • Prepare the final working solution: Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed complete cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Gently mix the final solution.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

    • Important: Always prepare a vehicle control with the same final concentration of DMSO that is in your experimental samples.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion 10-DXP 10-Deacetyl-7-xylosyl paclitaxel Microtubules Microtubules 10-DXP->Microtubules Stabilization Bcl2_BclXL Bcl-2 / Bcl-xL (Anti-apoptotic) Microtubules->Bcl2_BclXL Downregulation Bax_Bad Bax / Bad (Pro-apoptotic) Microtubules->Bax_Bad Upregulation Bcl2_BclXL->Bax_Bad Inhibition CytoC Cytochrome c Bax_Bad->CytoC Release Pro_Casp9 Pro-caspase-9 Casp9 Activated Caspase-9 Pro_Casp9->Casp9 Pro_Casp3_6 Pro-caspase-3, -6 Casp9->Pro_Casp3_6 Activation Casp3_6 Activated Caspase-3, -6 Pro_Casp3_6->Casp3_6 Apoptosis Apoptosis Casp3_6->Apoptosis CytoC->Pro_Casp9 Activation

Caption: Signaling pathway of this compound.

Experimental Workflow for Preparing Cell Culture Treatment

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh 10-DXP Powder B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution C->D F Prepare Intermediate Dilution D->F Add small volume of stock E Pre-warm Media (37°C) E->F G Prepare Final Dilution F->G Add intermediate to more media H Visually Inspect G->H I Add to Cells H->I If clear

References

stability of 10-Deacetyl-7-xylosyl paclitaxel in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 10-Deacetyl-7-xylosyl paclitaxel (B517696) in Dimethyl Sulfoxide (DMSO) when stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your compound for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 10-Deacetyl-7-xylosyl paclitaxel in DMSO?

A1: For short-term storage, a stock solution of this compound in DMSO can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store the solution at -80°C, where it can be stable for six months to a year. Always protect the solution from light.

Q2: How should I prepare the DMSO stock solution?

A2: To prepare a stock solution, dissolve the powdered this compound in anhydrous (dry) DMSO to your desired concentration. Ensure the compound is fully dissolved by vortexing. If you observe any precipitation, gentle warming or sonication can be used to aid dissolution. It is crucial to use anhydrous DMSO as the solvent is hygroscopic and can absorb water from the air, which may affect the stability of the compound.

Q3: Can I subject the DMSO stock solution to multiple freeze-thaw cycles?

A3: It is strongly advised to avoid repeated freeze-thaw cycles. After preparing the stock solution, it is best practice to aliquot it into single-use volumes. This prevents potential degradation of the compound and the introduction of moisture into the main stock.

Q4: What are the potential signs of degradation of my this compound stock solution?

A4: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates that do not dissolve upon warming. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: What are the common degradation pathways for paclitaxel and its analogues?

A5: Paclitaxel and its derivatives are susceptible to two primary degradation pathways:

  • Epimerization: The chiral center at the C-7 position can undergo epimerization, leading to the formation of the 7-epi-isomer.

  • Hydrolysis: The ester groups in the molecule are sensitive to hydrolysis, particularly under basic or acidic conditions. This can lead to the cleavage of the side chains.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the stock solution after thawing. The compound may have come out of solution during freezing.Gently warm the vial to 37°C and vortex to redissolve the compound. If the precipitate persists, it could be a sign of degradation or that the storage concentration is too high.
Inconsistent or unexpected experimental results. The compound may have degraded, leading to a lower effective concentration of the active molecule.Verify the integrity of your stock solution using HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution from powdered compound.
Difficulty dissolving the compound in DMSO. The compound may have low solubility at the desired concentration, or the DMSO may have absorbed water.Use gentle warming or sonication to aid dissolution. Ensure you are using anhydrous DMSO.

Stability Data

Storage Time at -20°C Expected Purity (%) Key Recommendations
Time 0100%Prepare fresh stock solution and aliquot.
1 Week>98%Suitable for most applications.
2 Weeks>95%Suitable for most applications.
4 Weeks>90%Use with caution; verify purity if results are critical.
> 4 Weeks<90%Not recommended; prepare a fresh stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO by HPLC-UV

This protocol outlines a method to determine the purity of your this compound stock solution over time.

1. Materials:

  • This compound DMSO stock solution (e.g., 10 mM).

  • HPLC-grade acetonitrile (B52724).

  • HPLC-grade water.

  • HPLC system with a UV detector and a C18 column.

2. Procedure:

  • Prepare a fresh "Time 0" sample: Dilute your newly prepared this compound DMSO stock solution with mobile phase (e.g., a mixture of acetonitrile and water) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Store aliquots: Store single-use aliquots of your stock solution at -20°C, protected from light.

  • Analyze at different time points: At each desired time point (e.g., 1, 2, 3, and 4 weeks), thaw one aliquot.

  • Prepare samples for analysis: Dilute the thawed aliquot with the mobile phase to the same final concentration as the "Time 0" sample.

  • HPLC analysis: Inject the prepared samples onto the HPLC system.

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: A gradient of acetonitrile and water is often used. A common starting point is 60:40 (acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 227 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Record the chromatogram for each sample.

    • Identify the peak corresponding to this compound.

    • Calculate the peak area of the main compound at each time point.

    • Determine the percentage of the compound remaining relative to the "Time 0" sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (0, 1, 2, 4 weeks) cluster_data Data Interpretation prep Prepare 10 mM stock in anhydrous DMSO aliquot Aliquot into single-use vials prep->aliquot store Store at -20°C (Protect from light) aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute to working concentration thaw->dilute hplc Analyze by HPLC-UV dilute->hplc data Calculate % purity relative to Time 0 hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway main This compound epi 7-epi-10-Deacetyl-7-xylosyl paclitaxel main->epi Epimerization (at C7) hydrolysis Hydrolysis Products (e.g., side-chain cleavage) main->hydrolysis Hydrolysis (ester bonds)

Caption: Potential degradation pathways.

Technical Support Center: Overcoming Resistance to Taxane Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming resistance to taxane (B156437) derivatives in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to taxane derivatives like paclitaxel (B517696) and docetaxel (B913) in cancer cell lines?

A1: Resistance to taxane derivatives is a multifaceted issue involving several key mechanisms that either prevent the drug from reaching its target or alter the cellular response to the drug.[1][2] The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major cause of multidrug resistance (MDR).[1][3] These transporters act as cellular pumps that actively remove taxanes from the cell, reducing their intracellular concentration and thus their efficacy.[1]

  • Alterations in Microtubule Dynamics: Taxanes work by stabilizing microtubules, leading to mitotic arrest and apoptosis.[3] Resistance can arise from alterations in the tubulin protein itself, including the expression of different tubulin isotypes (e.g., βIII-tubulin) or mutations in the tubulin genes, which can reduce the binding affinity of taxanes.[3] Changes in microtubule-associated proteins (MAPs) can also contribute to resistance.[3]

  • Dysregulation of Apoptotic Pathways: Cancer cells can develop resistance by evading programmed cell death (apoptosis). This often involves the upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[4][5]

  • Activation of Pro-Survival Signaling Pathways: Aberrant activation of signaling pathways like the PI3K/Akt/mTOR pathway can promote cell survival and proliferation, counteracting the cytotoxic effects of taxanes.[6][7][8]

  • Cellular Senescence and Autophagy: In some cases, instead of undergoing apoptosis, cancer cells may enter a state of senescence or activate autophagy as a survival mechanism in response to taxane treatment.[9]

Q2: How can I develop a taxane-resistant cancer cell line for my experiments?

A2: Developing a taxane-resistant cell line typically involves a process of continuous or intermittent exposure of a parental, drug-sensitive cell line to gradually increasing concentrations of the taxane derivative. A common approach is as follows:

  • Initial IC50 Determination: First, determine the 50% inhibitory concentration (IC50) of the taxane in the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Begin by treating the cells with a low concentration of the taxane, typically below the IC50 value.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the taxane. This process can take several months.

  • Monitoring Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant phenotype.

  • Clonal Selection: To ensure a homogenous resistant population, you can perform single-cell cloning to isolate and expand individual resistant clones.

  • Characterization: It is crucial to characterize the resistant cell line to understand the underlying mechanisms of resistance (e.g., checking for P-gp overexpression, tubulin mutations, etc.).

Q3: What are the main strategies to overcome taxane resistance in vitro?

A3: Several strategies are being investigated to overcome taxane resistance, often targeting the specific mechanisms of resistance:

  • Combination Therapy: Using taxanes in combination with other agents can be highly effective. This includes:

    • P-glycoprotein Inhibitors: Compounds like verapamil (B1683045) and other novel agents can block the function of P-gp, thereby increasing the intracellular concentration of taxanes.[10][11]

    • Inhibitors of Pro-Survival Pathways: Targeting pathways like PI3K/Akt or Aurora Kinase with specific inhibitors can re-sensitize resistant cells to taxanes.[12][13][14][15]

    • Apoptosis Inducers: Using BH3 mimetics to inhibit anti-apoptotic Bcl-2 family proteins can restore the apoptotic response to taxane treatment.[4]

  • Novel Drug Delivery Systems: Nanoparticle-based delivery systems can overcome resistance by several mechanisms.[16][17][18] They can protect the drug from degradation, enhance its solubility, and facilitate its accumulation in tumor cells through the enhanced permeability and retention (EPR) effect, potentially bypassing efflux pumps.[16][19]

  • Development of Novel Taxane Analogs: New generations of taxanes are being developed that may be less susceptible to existing resistance mechanisms, such as being poor substrates for P-gp.[11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to variable results.
Drug Dilution Errors Prepare fresh serial dilutions of the taxane for each experiment. Ensure thorough mixing at each dilution step.
Incubation Time Standardize the incubation time with the drug. Different incubation periods will yield different IC50 values.
Assay Reagent Quality Ensure that assay reagents (e.g., MTT, SRB) are not expired and have been stored correctly. Prepare fresh solutions as needed.
Solvent Effects If using a solvent like DMSO to dissolve the drug, ensure the final concentration in the wells is consistent and non-toxic to the cells. Include a solvent control in your experiments.
Issue 2: High background or no signal in Western blotting for ABCB1/P-gp.
Possible Cause Troubleshooting Steps
Antibody Quality Use a validated antibody specific for ABCB1/P-gp. Check the antibody datasheet for recommended dilutions and positive control cell lysates.
Insufficient Protein Load Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. Perform a protein concentration assay (e.g., BCA) before loading.
Inefficient Protein Transfer Verify the efficiency of protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
Blocking Inefficiency Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Washing Steps Perform thorough washing steps between antibody incubations to remove unbound antibodies and reduce background.
Issue 3: Poor microtubule staining or high background in immunofluorescence.
Possible Cause Troubleshooting Steps
Cell Fixation The fixation method is critical for preserving microtubule structure. Methanol (B129727) fixation at -20°C is often used.[20] Alternatively, a combination of paraformaldehyde and glutaraldehyde (B144438) can be effective.[21] Optimize the fixation time and temperature for your cell line.
Permeabilization Incomplete permeabilization will prevent antibodies from reaching the microtubules. Use a detergent like Triton X-100 or saponin (B1150181) at an appropriate concentration and for a sufficient duration.
Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between a strong signal and low background.
Blocking Similar to Western blotting, proper blocking is essential. Use a blocking solution containing serum from the same species as the secondary antibody to minimize non-specific binding.
Washing Increase the number and duration of washing steps after antibody incubations to reduce background fluorescence.

Quantitative Data Summary

Table 1: IC50 Values of Taxane Derivatives in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MDA-MB-231 Paclitaxel2.5 ± 0.545 ± 518
ZR75-1 Paclitaxel1.8 ± 0.3306 ± 28170
MDA-MB-231 Docetaxel1.5 ± 0.230 ± 420
ZR75-1 Docetaxel1.2 ± 0.1108 ± 1290
SK-BR-3 Paclitaxel5.3 ± 1.2--
T-47D Paclitaxel3.8 ± 0.9--

Data compiled from multiple sources.[22][23][24][25] Values are approximate and may vary depending on experimental conditions.

Table 2: Reversal of Taxane Resistance by Combination Therapies

Resistant Cell LineTaxaneCombination AgentFold Reversal of Resistance
HCT-8/T PaclitaxelManidipine (5.4 µM)up to 1328.91
HCT-8/T DocetaxelManidipine (5.4 µM)up to 604
KBV PaclitaxelVerapamil (10 µM)56.5
MCF-7/paclitaxel NPB304Verapamil (10 µM)> 56.5
Multiple Cell Lines Paclitaxel/DocetaxelTAS-119 (Aurora A Inhibitor)Significant Enhancement

Data compiled from multiple sources.[10][13][26] "Fold Reversal" indicates the factor by which the IC50 of the taxane is reduced in the presence of the combination agent.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[27][28][29][30]

Materials:

  • 96-well plates

  • Taxane-sensitive and -resistant cancer cells

  • Complete culture medium

  • Taxane derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the taxane derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank), cells with medium only (negative control), and cells with the highest concentration of the solvent (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.

Protocol 2: Western Blotting for ABCB1/P-glycoprotein Expression

This protocol is based on standard Western blotting procedures.[31][32][33][34]

Materials:

  • Taxane-sensitive and -resistant cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCB1/P-gp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to compare the expression levels of ABCB1 between sensitive and resistant cell lines. Normalize to a loading control like β-actin or GAPDH.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol is a compilation of standard immunofluorescence techniques.[20][21][35][36][37]

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • Taxane derivative for treatment

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the taxane derivative or vehicle control for the desired time.

  • Fixation: Gently wash the cells with PBS and then fix them. For methanol fixation, incubate in pre-chilled methanol at -20°C for 10-20 minutes. For paraformaldehyde fixation, incubate in 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBST.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing steps as in step 7, keeping the coverslips protected from light.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes at room temperature.

  • Mounting: Perform a final wash with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope with the appropriate filters.

Visualizations

Taxane_Resistance_Mechanisms cluster_Cell Cancer Cell Taxane Taxane (e.g., Paclitaxel) Pgp P-gp/ABCB1 Efflux Pump Taxane->Pgp Microtubules Microtubules Taxane->Microtubules Stabilization Cell_Membrane Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest Tubulin Tubulin Isotypes/ Mutations Tubulin->Microtubules Altered Binding Bcl2 Anti-apoptotic Bcl-2 Proteins Bcl2->Apoptosis Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Bcl2 Upregulation PI3K_Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotion

Caption: Key mechanisms of resistance to taxane derivatives in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Inhibition

Caption: The PI3K/Akt signaling pathway's role in promoting cell survival.

Bcl2_Apoptosis_Pathway Chemotherapy Chemotherapy (Taxanes) Cellular_Stress Cellular Stress Chemotherapy->Cellular_Stress BH3_only BH3-only proteins (e.g., Bim, Puma) Cellular_Stress->BH3_only Activation Bcl2_anti Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL) BH3_only->Bcl2_anti Inhibition Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak Activation Bcl2_anti->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The role of the Bcl-2 protein family in regulating apoptosis.

Experimental_Workflow_Resistance_Reversal Start Start Cell_Culture Culture Sensitive & Resistant Cell Lines Start->Cell_Culture Treatment Treat with Taxane +/- Reversal Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study Data_Analysis Data Analysis & Conclusion Viability_Assay->Data_Analysis Western_Blot Western Blot (e.g., ABCB1, p-Akt) Mechanism_Study->Western_Blot IF Immunofluorescence (Microtubules) Mechanism_Study->IF Western_Blot->Data_Analysis IF->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating agents that reverse taxane resistance.

References

Technical Support Center: Semi-synthesis of Paclitaxel from its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the semi-synthesis of paclitaxel (B517696) from its derivatives, such as 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the semi-synthesis of paclitaxel?

A1: The semi-synthesis of paclitaxel is a multi-step process fraught with challenges that can impact overall yield and purity. Key difficulties include:

  • Low Yields: Overall yields can be diminished by incomplete reactions, side reactions, and purification losses. For instance, the semi-synthesis from 10-deacetylbaccatin III (10-DAB) can have a yield of around 53-58%.[1][2]

  • Protecting Group Manipulation: The selective protection and deprotection of the various hydroxyl groups on the baccatin core are critical and can be complex to control.[3]

  • Side-Chain Attachment: The esterification of the C13 hydroxyl group with the complex C13 side chain is a pivotal and often challenging step.[3]

  • Epimerization: The C7 hydroxyl group is prone to epimerization under basic conditions, leading to the formation of 7-epi-paclitaxel, an impurity that is difficult to separate from the desired product.[4]

  • Purification: The final product is often contaminated with structurally similar impurities, making purification to pharmaceutical grade a significant hurdle.[5][6]

Q2: Which precursor is better for semi-synthesis: 10-deacetylbaccatin III (10-DAB) or baccatin III?

A2: Both 10-DAB and baccatin III are widely used precursors for paclitaxel semi-synthesis. 10-DAB is more abundant in the needles and twigs of the yew tree, making it a more readily available starting material.[2][7] However, its use requires an additional acetylation step at the C10 position. Baccatin III already possesses the acetyl group at C10, simplifying the synthetic route. The choice often depends on the availability of the precursor and the specific synthetic strategy employed.

Q3: What is the Ojima lactam and why is it important in paclitaxel synthesis?

A3: The Ojima lactam, a β-lactam, is a key synthon used for the stereoselective introduction of the C13 side chain of paclitaxel. The Ojima-Holton coupling protocol, which involves the reaction of the lithium alkoxide of a protected baccatin derivative with the Ojima lactam, is a highly efficient method for forming the ester linkage at the C13 position with the correct stereochemistry.[3][8] This method has been instrumental in the development of efficient semi-syntheses of paclitaxel and its analogs.

Troubleshooting Guides

Problem 1: Low Yield in the C7-Hydroxyl Protection Step

Q: My yield of the C7-protected baccatin derivative is consistently low. What are the possible causes and solutions?

A: Low yields in this step are often due to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting tips:

  • Incomplete Deprotonation: The C7 hydroxyl group is sterically hindered. Incomplete deprotonation by the base will lead to unreacted starting material.

    • Solution: Ensure the use of a strong enough base (e.g., n-butyllithium, lithium hexamethyldisilazide) and that it is fresh and properly titrated. The reaction should be carried out under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to prevent base quenching.

  • Side Reactions: Besides the desired C7 protection, protection at other hydroxyl groups (e.g., C10 in 10-DAB, or C13) can occur.

    • Solution: Carefully control the stoichiometry of the base and the protecting group reagent. A slight excess of the base can help to selectively deprotonate the C7 hydroxyl. The order of addition of reagents can also be critical.

  • Protecting Group Instability: The chosen protecting group might be unstable under the reaction or workup conditions.

    • Solution: The triethylsilyl (TES) group is a commonly used and generally robust protecting group for the C7 hydroxyl. Ensure that the workup is performed under neutral or slightly acidic conditions to avoid premature deprotection.

Problem 2: Poor Diastereoselectivity in the C13 Side-Chain Coupling

Q: I am observing a mixture of diastereomers after coupling the side chain to the baccatin core. How can I improve the diastereoselectivity?

A: The desired stereochemistry at the C2' and C3' positions of the side chain is crucial for the biological activity of paclitaxel. Poor diastereoselectivity is a common issue.

  • Suboptimal Coupling Method: The choice of coupling method significantly impacts stereoselectivity.

    • Solution: The Ojima-Holton method using a β-lactam synthon is known to provide high diastereoselectivity.[3][8] If using other methods, such as direct esterification with a protected side-chain acid, the choice of coupling agents and reaction conditions is critical.

  • Racemization of the Side Chain: The chiral centers on the side chain can be prone to racemization under certain conditions.

    • Solution: Ensure that the side chain precursor is enantiomerically pure. During the coupling reaction, use mild conditions and avoid prolonged reaction times at elevated temperatures.

  • Base-Catalyzed Epimerization: The use of strong bases can lead to epimerization at C2' of the side chain.

    • Solution: Use non-nucleophilic bases and carefully control the reaction temperature.

Problem 3: Formation of 7-epi-Paclitaxel during Deprotection

Q: My final product is contaminated with a significant amount of 7-epi-paclitaxel after the final deprotection step. How can I minimize this side reaction?

A: The epimerization at the C7 position is a well-known issue, particularly during the removal of the C7 protecting group under basic conditions.[4]

  • Harsh Deprotection Conditions: The use of strong bases or prolonged reaction times for deprotection can promote epimerization.

    • Solution: Employ mild deprotection conditions. For the removal of a TES group, acidic conditions (e.g., HF-pyridine or buffered acetic acid) are generally preferred as they are less likely to cause epimerization compared to basic conditions.

  • Equilibrium between Epimers: Under basic conditions, an equilibrium is established between paclitaxel and 7-epi-paclitaxel.

    • Solution: If basic conditions are unavoidable, minimize the reaction time and temperature to limit the extent of epimerization. It is also important to neutralize the reaction mixture promptly upon completion.

Problem 4: Difficulty in Purifying the Final Paclitaxel Product

Q: I am struggling to achieve high purity of my final paclitaxel product. What purification strategies are most effective?

A: The purification of paclitaxel is challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.[5][6]

  • Initial Purification:

    • Solution: Start with a crude purification step like precipitation or flash column chromatography on silica (B1680970) gel to remove the bulk of the impurities and unreacted reagents.

  • High-Performance Liquid Chromatography (HPLC):

    • Solution: Reversed-phase HPLC is the most effective method for separating paclitaxel from its closely related impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Gradient elution may be necessary to achieve optimal separation.

  • Recrystallization:

    • Solution: After chromatographic purification, recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water) can be used to further enhance the purity and obtain a crystalline product.[6]

Quantitative Data Summary

PrecursorKey StepsReported YieldReference
10-Deacetylbaccatin III (10-DAB)1. C7-OH protection (TES) 2. C10-OH acetylation 3. C13 side-chain coupling (Ojima lactam) 4. Deprotection~58% (overall)[1]
10-Deacetylbaccatin III (10-DAB)Semi-synthesis53%[2]
10-deacetyl-7-xylosyltaxanes1. Redox 2. Acetylation 3. Deacetylation67.6% (overall)[2]
Purification StepStarting PurityFinal PurityRecoveryReference
Precipitation (Methanol/Water)60.89%90.87%-[9]
Silica Gel Column ChromatographyCrude< 99%-[5]
Reversed-Phase HPLC (C18)Pre-purified> 99%> 80%[10]
Recrystallization (Acetone/Hexane)~98%> 99.5%High[6]

Experimental Protocols

Protocol 1: Protection of the C7-Hydroxyl Group of Baccatin III with Triethylsilyl (TES) Chloride

Objective: To selectively protect the C7 hydroxyl group of baccatin III.

Materials:

  • Baccatin III

  • Anhydrous Pyridine (B92270)

  • Triethylsilyl chloride (TESCl)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford 7-TES-baccatin III.

Protocol 2: Attachment of the C13-Side Chain via the Ojima-Holton Method

Objective: To couple the Ojima lactam to the C13 hydroxyl group of 7-TES-baccatin III.

Materials:

  • 7-TES-baccatin III

  • Ojima lactam (e.g., (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF (typically 1.0 M)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-TES-baccatin III (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add LiHMDS solution (1.1 equivalents) dropwise to the stirred solution and stir for 30 minutes at -40 °C to form the lithium alkoxide.

  • In a separate flask, dissolve the Ojima lactam (1.2 equivalents) in anhydrous THF.

  • Slowly add the solution of the Ojima lactam to the lithium alkoxide solution at -40 °C.

  • Allow the reaction to warm to 0 °C and stir for 2-3 hours, monitoring the progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the protected paclitaxel derivative.

Protocol 3: Deprotection of the Silyl (B83357) Protecting Groups

Objective: To remove the silyl protecting groups from the paclitaxel intermediate to yield paclitaxel.

Materials:

  • Protected paclitaxel derivative

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Anhydrous THF or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected paclitaxel derivative in anhydrous THF or acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine (excess) to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude paclitaxel can then be purified by HPLC and/or recrystallization.

Visualizations

Semi_Synthesis_Workflow Start Baccatin III Derivative (e.g., 10-DAB or Baccatin III) Protection C7-OH Protection (e.g., with TESCl) Start->Protection Acetylation C10-OH Acetylation (if starting from 10-DAB) Protection->Acetylation if needed SideChainCoupling C13 Side-Chain Coupling (Ojima-Holton Method) Protection->SideChainCoupling Acetylation->SideChainCoupling Deprotection Deprotection (Removal of Protecting Groups) SideChainCoupling->Deprotection Purification Purification (HPLC, Recrystallization) Deprotection->Purification End Paclitaxel Purification->End

Caption: A generalized workflow for the semi-synthesis of paclitaxel from baccatin III derivatives.

Troubleshooting_Tree Problem Low Paclitaxel Yield CheckProtection Low yield after C7-OH protection? Problem->CheckProtection CheckCoupling Low yield after side-chain coupling? Problem->CheckCoupling CheckDeprotection Product loss during deprotection? Problem->CheckDeprotection IncompleteDeprotonation Incomplete Deprotonation CheckProtection->IncompleteDeprotonation Yes SideReactionsProtection Side Reactions CheckProtection->SideReactionsProtection Yes PoorDiastereoselectivity Poor Diastereoselectivity CheckCoupling->PoorDiastereoselectivity Yes Racemization Side-chain Racemization CheckCoupling->Racemization Yes Epimerization C7-Epimerization CheckDeprotection->Epimerization Yes ProductDegradation Product Degradation CheckDeprotection->ProductDegradation Yes SolutionProtection Use fresh/stronger base Optimize stoichiometry Control temperature IncompleteDeprotonation->SolutionProtection SideReactionsProtection->SolutionProtection SolutionCoupling Use Ojima-Holton method Ensure pure side-chain Mild reaction conditions PoorDiastereoselectivity->SolutionCoupling Racemization->SolutionCoupling SolutionDeprotection Use mild acidic conditions (e.g., HF-Pyridine) Minimize reaction time Epimerization->SolutionDeprotection ProductDegradation->SolutionDeprotection

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues in paclitaxel semi-synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of Taxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of taxane (B156437) compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of taxane compounds?

A1: Taxanes, such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), primarily exert their on-target cytotoxic effects by stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in rapidly dividing cancer cells.[1][2][3][4]

However, their interaction with microtubules in non-cancerous cells and other off-target mechanisms lead to a range of toxicities.[5][6] Common off-target effects observed in research models and clinical settings include:

  • Neurotoxicity: A predominant side effect, often manifesting as peripheral neuropathy.[1][7][8] This is thought to be caused by the disruption of microtubule-dependent axonal transport in neurons.[1]

  • Hematological Toxicities: Myelosuppression, including neutropenia, anemia, and leukopenia, is a common dose-limiting toxicity.[5][9][10]

  • Hypersensitivity Reactions: Particularly associated with the solvents used in formulations, such as Cremophor EL for paclitaxel.[6][11]

  • Cardiotoxicity: Can include benign bradycardia, but more severe complications like congestive heart failure have been reported, especially in combination therapies.[6]

  • Skin and Nail Toxicities: Dermatitis, alopecia (hair loss), and onycholysis (nail separation) are frequently observed.[6][9]

Q2: How do the off-target effect profiles of paclitaxel, docetaxel, and cabazitaxel compare?

A2: While all three taxanes share a common mechanism of action, their off-target toxicity profiles exhibit some differences.

  • Paclitaxel: More commonly associated with a higher incidence of peripheral neuropathy compared to docetaxel.[12] The formulation vehicle, Cremophor EL, is also a significant contributor to hypersensitivity reactions.[11]

  • Docetaxel: Tends to cause more fluid retention, skin and nail changes, and hematological toxicities compared to paclitaxel.[9]

  • Cabazitaxel: Developed to overcome resistance to other taxanes, it can also cause significant hematological side effects, with neutropenia being very common.[10][13] It is also associated with diarrhea and fatigue.[10]

Q3: What are the main strategies to mitigate off-target effects of taxanes in experimental settings?

A3: Several strategies can be employed in a research context to minimize the off-target toxicities of taxanes:

  • Dose and Schedule Optimization: Adjusting the dosage and administration frequency can significantly impact the therapeutic index.[9][14] For instance, weekly taxane administration has been shown to reduce hematological toxicities.[9]

  • Use of Neuroprotective Agents: Co-administration of neuroprotective compounds is an active area of research. For example, dihydroprogesterone and progesterone (B1679170) have shown protective effects against docetaxel-induced neuropathy in animal models.[7]

  • Targeted Drug Delivery Systems: Encapsulating taxanes in nanoparticles, liposomes, micelles, or conjugating them to targeting moieties can enhance their delivery to tumor cells while minimizing exposure to healthy tissues.[15][16][17][18]

  • Rational Drug Design and Formulation: Developing novel taxane formulations that avoid toxic excipients can reduce side effects like hypersensitivity reactions.[9][11] Small molecule drug conjugates (SMDCs) are also being explored for more targeted delivery.[17]

Troubleshooting Guides

Problem 1: High incidence of neurotoxicity observed in an animal model treated with docetaxel.

Possible Cause 1: Dose-dependent neurotoxicity. The onset and severity of docetaxel-induced neurotoxicity are often dose-dependent.[1]

Suggested Solution:

  • Dose Reduction Study: Perform a dose-response study to identify the minimum effective dose with the lowest neurotoxic side effects. In a mouse model, varying doses of docetaxel (e.g., 15, 20, 25, 30, 40, 50 mg/kg) can be administered to different mouse strains (e.g., nu/nu, B6D2F1, C57BL/6) to assess the dose-dependent onset of neurotoxicity through gait impairment and histologic evaluation of axonal degeneration.[1]

  • Alternative Dosing Schedule: Investigate alternative dosing schedules, such as more frequent, lower-dose administrations, which may reduce peak plasma concentrations and associated neurotoxicity.

Possible Cause 2: Dysregulation of sphingolipid metabolism. Docetaxel can upregulate sphingolipid metabolism in sensory neurons, leading to the accumulation of neurotoxic 1-deoxysphingolipids.[19]

Suggested Solution:

  • Investigate Sphingolipid Pathway Modulators: Co-administer agents that can potentially reverse the neurotoxic effects. For example, Sphingosine-1-phosphate (S1P) has been shown to rescue 1-deoxysphingosine-induced neurotoxicity in primary dorsal root ganglia (DRG) neuron cultures.[19]

Experimental Protocol: Assessing Docetaxel-Induced Neurotoxicity in a Mouse Model

This protocol is adapted from a study on docetaxel neurotoxicity in mice.[1]

  • Animal Model: Use appropriate mouse strains (e.g., nu/nu, B6D2F1, C57BL/6).

  • Dosing Regimen: Administer docetaxel intravenously once a week for three consecutive weeks at varying doses (e.g., equitoxic ½ MTD and MTD for each strain). Include no-treatment and diluent control groups.

  • Clinical Observation: Evaluate mice twice weekly for changes in body weight and clinical signs of peripheral neuropathy, such as impaired gait, hind limb splay, or hind limb paralysis.

  • Histologic Evaluation: At predetermined time points (e.g., days 8, 15, 22, 29, 36, and 60), euthanize a subset of mice from each group for histologic evaluation of the sciatic nerve to assess for axonal degeneration.

Problem 2: Overcoming taxane resistance in a cancer cell line.

Possible Cause 1: Overexpression of drug efflux pumps. A primary mechanism of taxane resistance is the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cancer cells.[3][20]

Suggested Solution:

  • Co-administration with P-gp Inhibitors: Use known P-gp inhibitors in combination with the taxane to increase intracellular drug concentration.

  • Nanoparticle-based Delivery: Formulations like nanoparticles can bypass P-gp-mediated efflux. For example, thiolated polymers have been shown to inhibit P-gp and improve the oral bioavailability of paclitaxel.[21]

Possible Cause 2: Alterations in microtubule structure or dynamics. Mutations in tubulin genes or changes in tubulin isotype expression can render microtubules less sensitive to the stabilizing effects of taxanes.[3]

Suggested Solution:

  • Utilize Next-Generation Taxanes: Cabazitaxel was specifically designed to have a lower affinity for P-gp and may be effective against docetaxel-resistant cell lines.[22]

  • Combination Therapy: Combine taxanes with other cytotoxic agents that have different mechanisms of action.[9][14]

Experimental Workflow: Evaluating Strategies to Overcome Taxane Resistance

G cluster_0 Problem Identification cluster_1 Hypothesis: Efflux Pump Overexpression cluster_2 Hypothesis: Microtubule Alterations cluster_3 Experimental Readouts a Taxane-Resistant Cancer Cell Line b Co-administer Taxane with P-gp Inhibitor a->b Test c Encapsulate Taxane in Nanoparticles a->c Test d Switch to a Next-Generation Taxane (e.g., Cabazitaxel) a->d Test e Combine Taxane with Agent having a Different Mechanism of Action a->e Test f Cell Viability Assay (e.g., MTT, CellTiter-Glo) b->f g Apoptosis Assay (e.g., Annexin V, Caspase Activity) b->g h Intracellular Drug Concentration Measurement (e.g., LC-MS/MS) b->h c->f c->g c->h d->f d->g e->f e->g

Caption: Workflow for troubleshooting taxane resistance in vitro.

Data Summary Tables

Table 1: Comparison of Neurotoxicity Between Paclitaxel and Docetaxel in Breast Cancer Patients

ParameterPaclitaxel Group (n=21)Docetaxel Group (n=21)p-valueReference
Incidence of CIPN 71% (15/21)14% (3/21)<0.05[12]
NTSS-6 Score (mean +/- SD) 4.3 +/- 2.52.4 +/- 1.3>0.05[12]
UENS Score (mean +/- SD) 6.6 +/- 4.73.0 +/- 1.7>0.05[12]
EORTC-20 Score (mean +/- SD) 30.0 +/- 8.424.0 +/- 1.0>0.05[12]
CIPN: Chemotherapy-Induced Peripheral Neuropathy; NTSS-6: Neuropathy Total Symptom Score-6; UENS: Utah Early Neuropathy Score; EORTC-20: European Organization for Research and Treatment of Cancer-20.

Table 2: Dosing and Key Toxicities of Cabazitaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

ParameterCabazitaxel 25 mg/m²Cabazitaxel 20 mg/m²Reference
Median Overall Survival 14.5 months13.4 months[23]
Grade 3-4 Infections 20%10%[23]
Febrile Neutropenia 9%2%[23]
Deaths within 30 days of last dose 5.4%3.8%[23]
Early infection-related deaths 1.3%0.7%[23]

Signaling Pathways and Workflows

Paclitaxel's On-Target and Apoptotic Signaling Pathway

G cluster_0 On-Target Effect cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction paclitaxel Paclitaxel microtubules β-tubulin subunit of Microtubules paclitaxel->microtubules Binds to bcl2 Bcl-2 (Anti-apoptotic protein) paclitaxel->bcl2 Binds to and arrests function of stabilization Hyper-stabilization of Microtubule Structure microtubules->stabilization Leads to g2m_arrest G2/M Phase Arrest stabilization->g2m_arrest Causes apoptosis Apoptosis g2m_arrest->apoptosis Induces bcl2->apoptosis Inhibition leads to

Caption: On-target mechanism of Paclitaxel leading to apoptosis.

Workflow for Developing and Evaluating a Targeted Taxane Drug Delivery System

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation a Select Delivery Vehicle (e.g., Nanoparticle, Liposome) b Encapsulate or Conjugate Taxane Compound a->b c Physicochemical Characterization (Size, Zeta Potential, Drug Load) b->c d Cell Culture Studies (Target vs. Non-target cells) c->d e Assess Cytotoxicity (IC50) d->e f Cellular Uptake Studies d->f g Animal Model of Cancer f->g h Pharmacokinetics & Biodistribution Studies g->h i Efficacy & Toxicity Assessment g->i

References

effect of freeze-thaw cycles on 10-Deacetyl-7-xylosyl paclitaxel stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 10-Deacetyl-7-xylosyl paclitaxel (B517696), with a specific focus on the effects of freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 10-Deacetyl-7-xylosyl paclitaxel?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter periods, stock solutions can be stored at -20°C for up to one month.[1][2]

Q2: Why are repeated freeze-thaw cycles not recommended for this compound solutions?

Repeated freeze-thaw cycles can lead to the degradation of this compound.[1][2] While specific studies on this particular analog are limited, the general understanding for complex molecules like paclitaxel derivatives is that freeze-thaw cycles can cause:

  • pH shifts: As the solvent freezes, solutes can become concentrated in the unfrozen liquid phase, leading to significant shifts in pH that can catalyze degradation reactions like hydrolysis and epimerization.

  • Precipitation: The compound may precipitate out of solution upon freezing and may not fully redissolve upon thawing, leading to a decrease in the effective concentration and potential for physical instability.

  • Ice crystal damage: The formation of ice crystals can physically stress the molecule, potentially leading to conformational changes or degradation.

Q3: What are the known degradation pathways for paclitaxel and its analogs?

Paclitaxel and its derivatives are susceptible to several degradation pathways, primarily:

  • Epimerization: The chiral center at the 7-position can undergo epimerization, particularly under basic conditions.[3]

  • Hydrolysis: The ester groups in the molecule are prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4][5] The C-10 acetyl group is one of the more labile ester groups.[3][4]

  • Oxetane (B1205548) ring cleavage: Under acidic conditions, the strained oxetane ring can be cleaved.[5]

It is plausible that the freeze-thaw process can create localized environments (e.g., pockets of high or low pH) that accelerate these degradation pathways.

Troubleshooting Guide

This guide addresses potential issues related to the stability of this compound during storage and handling.

TroubleshootingGuide start Start: Inconsistent experimental results issue Potential Issue: Compound Degradation start->issue check_storage Check Storage Conditions: - Temperature? - Aliquoted? issue->check_storage check_handling Check Handling Procedures: - Number of freeze-thaw cycles? - Exposure to light/air? issue->check_handling improper_storage Improper Storage: - Stored at wrong temp? - Not aliquoted? check_storage->improper_storage excessive_ft Excessive Freeze-Thaw Cycles? check_handling->excessive_ft recommend_aliquot Recommendation: Aliquot stock solutions to minimize freeze-thaw cycles. improper_storage->recommend_aliquot Yes verify_purity Action: Verify purity of stock solution using HPLC. improper_storage->verify_purity No recommend_fresh Recommendation: Prepare fresh working solutions for each experiment. excessive_ft->recommend_fresh Yes excessive_ft->verify_purity No end End: Improved Experimental Reproducibility recommend_aliquot->end recommend_fresh->end verify_purity->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Quantitative Data on Freeze-Thaw Stability

Table 1: Template for Freeze-Thaw Stability Study of this compound in DMSO

Number of Freeze-Thaw CyclesConcentration (mg/mL)Purity (%) by HPLC% of Initial Concentration RemainingObservations (e.g., precipitation)
0 (Initial)100%
1
2
3
4
5

Freeze-thaw cycle: Freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature to a fully liquid state.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability after Repeated Freeze-Thaw Cycles

Objective: To quantify the degradation of this compound in a solvent (e.g., DMSO) after multiple freeze-thaw cycles.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (B52724) and water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a known volume of anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Initial Analysis (Cycle 0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Determine the initial peak area and purity of the this compound peak. This will serve as the 100% reference.

  • Freeze-Thaw Cycling:

    • Aliquot the remaining stock solution into several small, tightly sealed vials.

    • Place the vials in a freezer at the desired temperature (-20°C or -80°C).

    • After at least 12 hours, remove one vial and allow it to thaw completely at room temperature. This constitutes one freeze-thaw cycle.

    • After thawing, take an aliquot for HPLC analysis as described in step 2.

    • Repeat the freeze-thaw process for the desired number of cycles, analyzing a new vial after each cycle to avoid repeated opening of the same vial.

  • Data Analysis:

    • For each freeze-thaw cycle, calculate the percentage of this compound remaining relative to the initial concentration (Cycle 0).

    • Monitor the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

    • Record any visual observations, such as precipitation.

Protocol 2: Preparation of Aliquots for Routine Experiments

Objective: To properly store this compound stock solutions to minimize degradation from repeated freeze-thaw cycles.

Procedure:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a concentration suitable for your experiments.

  • Dispense the stock solution into multiple single-use aliquots in small, tightly sealed vials. The volume of each aliquot should be sufficient for a single experiment.

  • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

  • For each experiment, retrieve one aliquot and allow it to thaw completely at room temperature before use.

  • Discard any unused portion of the thawed aliquot; do not refreeze it.

By following these protocols, researchers can minimize the impact of freeze-thaw cycles on the stability of this compound and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Enhancing the Bioavailability of Paclitaxel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of paclitaxel (B517696) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of paclitaxel so low?

A1: Paclitaxel is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1] Its poor solubility limits its dissolution in gastrointestinal fluids, which is a necessary step for absorption. Furthermore, paclitaxel is a substrate for the P-glycoprotein (P-gp) efflux pump located in the intestinal epithelium. This pump actively transports the drug from inside the intestinal cells back into the intestinal lumen, thereby reducing its net absorption.[1][2][3] Paclitaxel is also metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in both the liver and the small intestine, which further decreases its bioavailability.[2][3]

Q2: What are the primary strategies to improve the oral bioavailability of paclitaxel?

A2: The main strategies focus on overcoming its low solubility and poor permeability. These include:

  • Nanoparticle-based delivery systems: Encapsulating paclitaxel in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles, nanosponges) can enhance its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal mucosa.[4][5][6]

  • Prodrugs: Chemically modifying paclitaxel to create a more water-soluble prodrug can improve its dissolution.[7][8][9][10][11] These prodrugs are then converted back to the active paclitaxel form within the body.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon contact with aqueous fluids in the gut, enhancing the solubilization of paclitaxel.[1][12]

  • Co-administration with P-glycoprotein (P-gp) inhibitors: Blocking the P-gp efflux pump with inhibitors like verapamil (B1683045) or cyclosporine A can significantly increase the intestinal absorption of paclitaxel.[13][14][15][16]

Q3: Can P-gp inhibitors have adverse effects when co-administered with paclitaxel?

A3: Yes, while P-gp inhibitors can enhance the oral bioavailability of paclitaxel, they can also increase its toxicity.[16] For instance, co-administration of paclitaxel with P-gp inhibitors has been shown to increase the risk of paclitaxel-induced peripheral neuropathy (PIPN).[15] This is because P-gp is also present in the blood-brain barrier and other tissues, and its inhibition can lead to higher concentrations of paclitaxel in neuronal tissues.[14]

Troubleshooting Guides

Guide 1: Low In Vivo Bioavailability Despite Promising In Vitro Results

Problem: Your novel paclitaxel formulation shows excellent in vitro characteristics (e.g., high drug loading, controlled release), but the in vivo oral bioavailability in animal models remains unexpectedly low.

Possible Cause Troubleshooting Step Recommended Action
Formulation Instability in GI Tract Assess the stability of your formulation in simulated gastric and intestinal fluids (SGF and SIF).If the formulation degrades or prematurely releases the drug, consider enteric coatings or using more robust polymers or lipids.[13]
P-glycoprotein (P-gp) Efflux Co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model.[13]A significant increase in bioavailability upon co-administration confirms that P-gp efflux is a major barrier. Consider incorporating a P-gp inhibiting excipient into your formulation.[13]
First-Pass Metabolism Compare the pharmacokinetic profile after oral administration with that after intraperitoneal or portal vein administration.A significant difference in bioavailability suggests that hepatic first-pass metabolism is a major contributor to the low oral bioavailability. Strategies to promote lymphatic transport, such as using lipid-based nanoparticles, can help bypass the liver.[13]
Guide 2: High Variability in Pharmacokinetic Parameters (AUC, Cmax)
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Dosing Review your oral gavage technique to ensure accuracy and consistency. Check the homogeneity of your formulation to ensure it does not precipitate or aggregate in the dosing vehicle.Refine your dosing protocol and ensure the formulation is well-suspended or dissolved before administration.
Physiological Variability in Animals Differences in gastric emptying time, intestinal pH, and enzyme activity among individual animals can affect drug absorption.Increase the number of animals per group to improve statistical power. Fasting the animals overnight before dosing can also help reduce variability.[13]
Formulation Sensitivity to GI Conditions Assess how variations in pH and enzymatic activity, simulating the differences in the GI tracts of your animal population, affect your formulation's stability and release profile.Develop a more robust formulation that is less sensitive to these physiological variations.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Oral Paclitaxel Formulations in Rats
FormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability Enhancement (fold)Reference
Taxol® (Oral Control)200.095 ± 0.010.573 ± 0.121.0[2]
PTX-loaded GA micelles200.460 ± 0.103.42 ± 1.02~6.0[2]
Taxol® (Oral Control)Not SpecifiedNot SpecifiedNot Specified1.0[17]
Paclitaxel-loaded Lipid NanocapsulesNot SpecifiedNot SpecifiedSignificantly Increased~3.0[17]
Taxol® (Oral Control)1011.41 ± 2.5Not Specified1.0[3]
Paclitaxel-loaded Nanosponges1021.2396 ± 3.5Significantly Increased~2.5 (Absolute)[3][18]
PTX Suspension (Oral Control)10Not SpecifiedNot Specified1.0[12]
PTX-SMEDDS10Not SpecifiedIncreased4.5[12]
PTX-SMEDDS + 2 doses Cyclosporine A10Not SpecifiedIncreased7.8[12]
Free Paclitaxel Solution102581 ng/mLNot Specified1.0[19]
Paclitaxel-loaded LPHNs107609 ng/mLIncreased~3.0[19]
Oral Paclitaxel50104 ng/mLNot Specified1.0 (1.6% Absolute)[10]
PEGylated Paclitaxel Prodrug50 (as paclitaxel)339 ng/mLIncreased~4.0 (6.3% Absolute)[10]
Unprocessed PTXNot SpecifiedNot SpecifiedNot Specified1.0[20]
SAS-FB (TPGS) coated PTXNot SpecifiedNot SpecifiedIncreased2.66[20]

Note: Data is presented as mean ± standard deviation where available. "Not Specified" indicates that the data was not provided in the cited source.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a novel paclitaxel formulation.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).[2][17]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[13]

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.[13]

2. Dosing:

  • Groups: Divide rats into groups (n=5 or more per group for statistical significance):

    • Group 1: Intravenous (IV) administration of paclitaxel solution (for absolute bioavailability calculation).

    • Group 2: Oral administration of a control formulation (e.g., Taxol®).

    • Group 3: Oral administration of the test formulation.

  • Dose: A typical oral dose is 10-20 mg/kg, while an IV dose is lower, around 2-6 mg/kg.[2][3]

  • Administration: Administer the oral formulations via gavage. Administer the IV formulation via the tail vein.

3. Blood Sampling:

  • Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2]

  • Plasma Separation: Centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes at 4°C) to separate the plasma.[13]

  • Storage: Store plasma samples at -80°C until analysis.[13]

4. Sample Analysis:

  • Extraction: Extract paclitaxel from the plasma samples using a suitable liquid-liquid extraction or solid-phase extraction method.

  • Quantification: Determine the concentration of paclitaxel in the plasma samples using a validated HPLC or LC-MS/MS method.[13]

5. Pharmacokinetic Analysis:

  • Parameters: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., WinNonlin).[13]

  • Bioavailability Calculation:

    • Relative Bioavailability (%) = (AUCoral_test / AUCoral_control) * 100[13]

    • Absolute Bioavailability (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[13]

Protocol 2: In Vitro Drug Release Assay

This protocol describes a common method for evaluating the in vitro release of paclitaxel from a nanoparticle formulation using a dialysis bag technique.[21]

1. Materials:

  • Dialysis tubing (e.g., molecular weight cut-off of 12 kDa).

  • Release medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.[22]

  • Shaking incubator or water bath.

2. Procedure:

  • Preparation: Accurately weigh a specific amount of the paclitaxel-loaded nanoparticle formulation and suspend it in a known volume of the release medium.

  • Loading: Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.

  • Immersion: Place the dialysis bag into a larger vessel containing a known volume of fresh release medium (e.g., 100 mL).[22]

  • Incubation: Incubate the system at 37°C with continuous gentle stirring.[22]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the external vessel.[22]

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[22]

3. Analysis:

  • Quantification: Determine the concentration of paclitaxel in the collected samples using a validated analytical method such as HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Permeability cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation Paclitaxel Formulation (e.g., Nanoparticles, Prodrug) Characterization In Vitro Characterization (Size, Drug Loading, Stability) Formulation->Characterization Release In Vitro Release Study Characterization->Release Caco2 Caco-2 Permeability Assay Release->Caco2 Promising Formulation AnimalModel Animal Model (e.g., Rats) Caco2->AnimalModel Good Permeability Dosing Oral/IV Administration AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Modeling Analysis->PK Bioavailability Determine Bioavailability (Relative/Absolute) PK->Bioavailability

Caption: Experimental workflow for developing and evaluating novel paclitaxel formulations to enhance bioavailability.

Paclitaxel_Absorption_Barriers Paclitaxel_Oral Oral Paclitaxel Formulation GI_Lumen GI Lumen Paclitaxel_Oral->GI_Lumen Enterocyte Intestinal Enterocyte GI_Lumen->Enterocyte Dissolution & Absorption Solubility Low Aqueous Solubility Bloodstream Bloodstream Enterocyte->Bloodstream Absorption Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux Metabolism CYP3A4 Metabolism Enterocyte->Metabolism

Caption: Key physiological barriers limiting the oral bioavailability of paclitaxel.

Signaling_Pathway_Paclitaxel_Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel's cytotoxic action.

References

Validation & Comparative

A Comparative Efficacy Analysis: 10-Deacetyl-7-xylosyl paclitaxel versus Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Paclitaxel (B517696) is a cornerstone of chemotherapy, renowned for its role as a microtubule-stabilizing agent, which leads to cell cycle arrest and apoptosis. Its derivative, 10-Deacetyl-7-xylosyl paclitaxel, is also reported to induce apoptosis through a mitochondrial-dependent pathway. However, conflicting reports exist regarding its precise mechanism of action on microtubules, with some sources describing it as a stabilizer and others as a disruptor. This guide presents the available in vitro cytotoxicity data for both compounds, details their proposed signaling pathways, and provides standardized experimental protocols to facilitate future comparative research.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for both compounds across various cancer cell lines. It is crucial to note that these values are compiled from different sources and were likely determined under varying experimental conditions, including drug exposure times and assay methodologies. Therefore, direct comparison of these values should be approached with caution.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer5[1]

Table 2: In Vitro Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
Various Human Tumor LinesVarious2.5 - 7.524[2]
SK-BR-3Breast Cancer (HER2+)Not specified72[3]
MDA-MB-231Breast Cancer (Triple Negative)~7.524[4]
T-47DBreast Cancer (Luminal A)Not specified72[3]

Mechanism of Action and Signaling Pathways

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[5] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly from tubulin dimers and prevents their depolymerization.[3][5] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is critical for various cellular functions, most notably mitotic spindle formation during cell division.[3][5] The inability of the cell to form a functional mitotic spindle leads to arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).[5]

Recent studies also suggest that paclitaxel can induce apoptosis through pathways independent of mitotic arrest. In prostate cancer cells, paclitaxel has been shown to induce the production of reactive oxygen species (ROS), which in turn leads to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7] This signaling cascade activates the JNK/caspase-3 pathway, culminating in apoptosis.[6]

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules ros Reactive Oxygen Species (ROS) paclitaxel->ros mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis hif1a HIF-1α Upregulation ros->hif1a jnk_caspase3 JNK/Caspase-3 Activation hif1a->jnk_caspase3 jnk_caspase3->apoptosis

Caption: Proposed signaling pathways for paclitaxel-induced apoptosis.

This compound: A Derivative with a Complex Profile

This compound is a naturally occurring derivative of paclitaxel.[8] While some commercial suppliers describe it as a microtubule stabilizing agent similar to paclitaxel, at least one vendor characterizes it as a microtubule disruptor, citing IC50 values for microtubule disassembly.[1] This discrepancy highlights the need for further investigation into its precise molecular mechanism.

Regardless of its effect on microtubule dynamics, this compound is reported to be a potent inducer of apoptosis. Studies in PC-3 prostate cancer cells indicate that it triggers the mitochondrial-dependent apoptotic pathway. This involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the activation of caspase-9, an initiator caspase, which then activates downstream executioner caspases to dismantle the cell.

xylosyl_paclitaxel_pathway xylosyl_paclitaxel 10-Deacetyl-7-xylosyl paclitaxel bax_bad ↑ Pro-apoptotic (Bax, Bad) xylosyl_paclitaxel->bax_bad bcl2_bclxl ↓ Anti-apoptotic (Bcl-2, Bcl-xL) xylosyl_paclitaxel->bcl2_bclxl mitochondria Mitochondrial Dysfunction bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Mitochondrial-dependent apoptotic pathway induced by this compound.

Experimental Protocols

To facilitate direct comparative studies, the following are generalized protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

cytotoxicity_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed_cells Seed cells in 96-well plate treat_cells Treat with serial dilutions of compounds seed_cells->treat_cells add_mts Add MTS reagent treat_cells->add_mts incubate Incubate (1-4h) add_mts->incubate read_absorbance Read absorbance (490 nm) incubate->read_absorbance

Caption: General workflow for an MTS-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and paclitaxel. Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

In Vitro Microtubule Polymerization/Depolymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing either the test compounds (this compound or paclitaxel) at various concentrations or a vehicle control.

  • Initiation of Polymerization: Initiate microtubule polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance corresponds to microtubule polymerization.

  • Depolymerization Assay (Optional): To assess depolymerization, first polymerize the tubulin. Then, add the test compound and monitor the decrease in absorbance at 340 nm, or induce depolymerization by cooling the plate and measure the effect of the compound on this process.

Conclusion and Future Directions

The available evidence suggests that both paclitaxel and its derivative, this compound, are potent inducers of apoptosis in cancer cells. However, a definitive comparison of their efficacy is currently not possible due to the lack of direct comparative studies. Furthermore, the conflicting reports on the mechanism of action of this compound on microtubules represent a significant knowledge gap.

To provide a conclusive assessment, future research should focus on conducting head-to-head in vitro cytotoxicity assays across a panel of cancer cell lines under standardized conditions. In parallel, detailed mechanistic studies, including microtubule polymerization assays and comprehensive analysis of downstream signaling pathways, are essential to elucidate the precise molecular pharmacology of this compound. Finally, in vivo studies using animal models of cancer are necessary to evaluate the comparative anti-tumor efficacy and pharmacokinetic profiles of these two compounds. Such studies will be invaluable for determining the potential clinical utility of this compound as a novel anti-cancer agent.

References

Cytotoxicity Showdown: 10-Deacetyl-7-xylosyl paclitaxel vs. Docetaxel in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemotherapeutic agents for non-small cell lung cancer, taxanes remain a cornerstone of treatment. This guide provides a comparative analysis of the in vitro cytotoxicity of two taxane (B156437) derivatives, 10-Deacetyl-7-xylosyl paclitaxel (B517696) and the well-established drug docetaxel (B913), against the human lung adenocarcinoma cell line, A549. This objective comparison is supported by available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 10-Deacetyl-7-xylosyl paclitaxel and docetaxel in A549 cells, as reported in separate studies. It is critical to note that these values were determined in different experiments and, therefore, a direct comparison should be made with caution.

CompoundCell LineIC50 ValueIncubation TimeAssay Method
This compound A5492.1 µM[1]48 hoursSulforhodamine B (SRB) assay[1]
Docetaxel A5491.94 µMNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, docetaxel)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included. The plates are then incubated for the desired period (e.g., 48 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed five times with water and air-dried. SRB solution is then added to each well, and the plates are incubated for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • A549 cells

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Similar to the SRB assay, A549 cells are seeded in 96-well plates and treated with the test compounds for the desired duration.

  • MTT Addition: A small volume of MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Visualizing the Methodologies

Experimental Workflow

The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound and docetaxel in A549 cells.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A549 A549 Cell Culture Seed Seed Cells in 96-well Plates A549->Seed Adhere Allow Adherence (24h) Seed->Adhere Drug1 Add this compound Adhere->Drug1 Drug2 Add Docetaxel Adhere->Drug2 Control Add Vehicle Control Adhere->Control Incubate Incubate (e.g., 48h) Drug1->Incubate Drug2->Incubate Control->Incubate SRB SRB Assay Incubate->SRB MTT MTT Assay Incubate->MTT Read Measure Absorbance SRB->Read MTT->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Values Calculate->IC50 Compare Compare Cytotoxicity IC50->Compare

Caption: Workflow for cytotoxicity comparison.

Signaling Pathway of Taxanes in A549 Cells

This diagram outlines the established mechanism of action for taxanes like docetaxel and the putative pathway for this compound in inducing apoptosis in cancer cells.

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Cascade Drug This compound or Docetaxel Tubulin β-tubulin Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Inhibits dynamics Bcl2_family ↓ Bcl-2, Bcl-XL ↑ Bax, Bad Mitotic_Arrest->Bcl2_family Triggers Mitochondria Mitochondrial Disruption Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taxane-induced apoptotic pathway.

Mechanism of Action

Both this compound and docetaxel belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the disruption of microtubule dynamics within the cell.

  • Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is crucial for vital cellular functions during interphase and mitosis.

  • Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis. This interference with the mitotic spindle apparatus results in cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. In the case of this compound, this has been shown in PC-3 cells to involve the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and downstream executioner caspases like caspase-3, ultimately leading to programmed cell death. A similar mechanism involving the Bcl-2 family is implicated in docetaxel-induced apoptosis.

References

Unveiling the Aqueous Solubility of Paclitaxel and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the aqueous solubility of paclitaxel (B517696) and its derivatives is paramount for formulating effective and safe chemotherapeutic agents. Paclitaxel, a potent anti-cancer drug, is notoriously poorly soluble in water, a characteristic that presents significant challenges in its clinical administration. This guide provides a comparative analysis of the aqueous solubility of paclitaxel and two of its key semi-synthetic derivatives, docetaxel (B913) and cabazitaxel, supported by experimental data and detailed methodologies.

The inherent lipophilicity of paclitaxel significantly limits its bioavailability and necessitates the use of solubility-enhancing excipients, which can themselves contribute to adverse side effects. Consequently, extensive research has focused on developing derivatives and novel formulations to improve aqueous solubility and enhance therapeutic outcomes. This guide will delve into the quantitative solubility differences between paclitaxel, docetaxel, and cabazitaxel, and provide insight into the experimental protocols used to determine these crucial physicochemical properties.

Comparative Aqueous Solubility of Paclitaxel Derivatives

The following table summarizes the intrinsic aqueous solubility of paclitaxel and its derivatives, docetaxel and cabazitaxel. It is important to note that these values represent the solubility of the pure compounds in aqueous media without the presence of solubilizing agents.

CompoundChemical StructureIntrinsic Aqueous Solubility
Paclitaxel C47H51NO14~0.3 µg/mL
Docetaxel C43H53NO14~1.9 - 5 µg/mL
Cabazitaxel C45H57NO14~4.13 µg/mL

Note: The reported solubility values can vary slightly between different studies due to variations in experimental conditions such as temperature and pH.

Experimental Protocols for Determining Aqueous Solubility

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. This method ensures that the aqueous medium is fully saturated with the drug, providing a reliable measure of its intrinsic solubility.

Shake-Flask Method for Taxane (B156437) Derivatives

Objective: To determine the equilibrium aqueous solubility of a taxane derivative.

Materials:

  • Taxane derivative (e.g., paclitaxel, docetaxel, or cabazitaxel) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of the taxane derivative powder is added to a known volume of PBS (pH 7.4) in a sealed container. The exact amount of excess drug should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: The container is placed in an orbital shaker set at a constant temperature (e.g., 37°C) and agitated for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the incubation period, the undissolved solid is separated from the saturated solution. This can be achieved by either:

    • Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

    • Filtration: The solution is passed through a 0.22 µm syringe filter to remove any solid particles. Care must be taken to avoid adsorption of the drug onto the filter membrane.

  • Quantification: The concentration of the dissolved taxane derivative in the clear supernatant or filtrate is determined using a validated HPLC-UV method. A standard calibration curve is prepared using known concentrations of the respective taxane derivative to accurately quantify the solubility.

  • Data Analysis: The measured concentration represents the thermodynamic aqueous solubility of the taxane derivative under the specified conditions. The experiment is typically performed in triplicate to ensure the reproducibility of the results.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of paclitaxel and a typical workflow for determining aqueous solubility.

G cluster_0 Paclitaxel's Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Cell Cycle Arrest Cell Cycle Arrest Stabilized Microtubule->Cell Cycle Arrest Inhibition of dynamic instability

Caption: Mechanism of paclitaxel-induced microtubule stabilization.

G cluster_1 Experimental Workflow for Aqueous Solubility Determination Start Start Add_Excess_Drug Add excess drug to aqueous buffer Start->Add_Excess_Drug Equilibrate Equilibrate on shaker (24-72h, 37°C) Add_Excess_Drug->Equilibrate Separate_Solid Separate undissolved solid (Centrifuge/Filter) Equilibrate->Separate_Solid Quantify Quantify dissolved drug (HPLC-UV) Separate_Solid->Quantify End End Quantify->End

Caption: Shake-flask method workflow for solubility measurement.

A Comparative Analysis of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel in Preclinical Anti-Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: 10-Deacetyl-7-xylosyl paclitaxel (B517696) vs. Paclitaxel

The following table summarizes the key characteristics and available anti-tumor activity data for 10-Deacetyl-7-xylosyl paclitaxel and paclitaxel. It is important to note the absence of direct, quantitative comparative data from xenograft models for this compound.

FeatureThis compoundPaclitaxel
Source Derivative of paclitaxel, isolated from Taxus chinensis[1]Natural product from the bark of the Pacific yew tree, Taxus brevifolia
Mechanism of Action Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis via the mitochondrial-dependent pathway[1]Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis
Apoptotic Pathway Up-regulates pro-apoptotic proteins (Bax, Bad) and down-regulates anti-apoptotic proteins (Bcl-2, Bcl-XL), leading to activation of caspase-9, -3, and -6[1]Induces apoptosis through various pathways, including the mitochondrial-dependent pathway involving the Bcl-2 family and caspases
In Vitro Activity Induces mitotic arrest and apoptosis in PC-3 human prostate cancer cells[1]Broad-spectrum activity against various cancer cell lines, including prostate, breast, lung, and ovarian cancers
In Vivo Xenograft Data Publicly available, direct comparative quantitative data on tumor growth inhibition in xenograft models is limited.Extensive data available demonstrating significant tumor growth inhibition in a wide range of xenograft models

Experimental Protocols

To validate the anti-tumor activity of this compound in a head-to-head comparison with paclitaxel, a robust xenograft study is essential. The following is a representative, detailed protocol based on established methodologies for taxane (B156437) evaluation in vivo.

Objective: To compare the anti-tumor efficacy of this compound and paclitaxel in a human prostate cancer (PC-3) xenograft mouse model.

Materials:

  • Cell Line: PC-3 human prostate adenocarcinoma cell line.

  • Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Test Compounds: this compound, Paclitaxel.

  • Vehicle: A suitable vehicle for parenteral administration, such as a mixture of Cremophor EL and ethanol (B145695) (for paclitaxel) or a more aqueous formulation for the hydrophilic derivative.

  • Anesthetics: Isoflurane or a similar inhalant anesthetic.

  • Calipers: For tumor measurement.

Methodology:

  • Cell Culture and Implantation:

    • PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1).

    • Each mouse is subcutaneously injected with 5 x 10^6 PC-3 cells in a volume of 0.2 mL into the right flank.

  • Tumor Growth Monitoring and Grouping:

    • Tumor growth is monitored three times a week using caliper measurements. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • This compound and paclitaxel are formulated in their respective vehicles on the day of injection.

    • Treatment groups may include:

      • Vehicle Control (intravenous or intraperitoneal)

      • Paclitaxel (e.g., 10 mg/kg, intravenous, once weekly)

      • This compound (low dose, e.g., 10 mg/kg, intravenous, once weekly)

      • This compound (high dose, e.g., 20 mg/kg, intravenous, once weekly)

    • The route and frequency of administration should be optimized based on preliminary tolerability studies.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes are measured three times weekly.

    • Body weight is recorded three times weekly as an indicator of toxicity.

    • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), mice are euthanized.

    • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of differences in tumor volume and weight between groups.

    • Survival analysis (Kaplan-Meier) can be performed if the study is extended to a survival endpoint.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the apoptotic signaling pathway initiated by these taxanes and the experimental workflow for the proposed xenograft study.

Apoptotic_Signaling_Pathway Figure 1. Apoptotic Signaling Pathway of Taxane Derivatives Taxane This compound or Paclitaxel Microtubules Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bad ↑ Bax, Bad (Pro-apoptotic) Bcl2_Family->Bax_Bad Bcl2_BclXL ↓ Bcl-2, Bcl-XL (Anti-apoptotic) Bcl2_Family->Bcl2_BclXL Mitochondria Mitochondrial Permeability Transition Bax_Bad->Mitochondria Bcl2_BclXL->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: Figure 1. Apoptotic Signaling Pathway of Taxane Derivatives.

Xenograft_Experimental_Workflow Figure 2. Xenograft Model Experimental Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. PC-3 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Weekly) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision, Weight, & Further Analysis Endpoint->Analysis Data_Analysis 10. Statistical Analysis of Data Analysis->Data_Analysis

Caption: Figure 2. Xenograft Model Experimental Workflow.

Conclusion

This compound presents an interesting hydrophilic alternative to paclitaxel. The available in vitro data suggests a similar mechanism of action centered on microtubule stabilization and the induction of apoptosis. However, a significant data gap exists regarding its comparative in vivo efficacy in xenograft models. The provided experimental protocol offers a framework for conducting the necessary head-to-head studies to quantitatively assess its anti-tumor activity relative to paclitaxel. Such studies are crucial for determining the potential therapeutic advantages of this derivative and guiding its further development as an anti-cancer agent. Researchers are encouraged to perform such comparative studies to fully elucidate the preclinical potential of this compound.

References

A Head-to-Head Comparison of 10-Deacetyl-7-xylosyl paclitaxel and Other Taxanes: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes stand as a cornerstone of chemotherapy, particularly for solid tumors. This guide provides a detailed, head-to-head comparison of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring paclitaxel derivative, with other prominent members of the taxane (B156437) family: paclitaxel, docetaxel, and cabazitaxel. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Executive Summary

Taxanes exert their cytotoxic effects by promoting microtubule assembly and stabilizing them against depolymerization, leading to cell cycle arrest and apoptosis. While sharing this fundamental mechanism, variations in their chemical structures lead to differences in efficacy, solubility, and toxicity profiles. 10-Deacetyl-7-xylosyl paclitaxel, isolated from Taxus chinensis, has demonstrated notable anticancer activity, particularly through its influence on the intrinsic apoptotic pathway. This guide will delve into the comparative cytotoxicity, solubility, and mechanisms of action of these four taxanes, supported by detailed experimental protocols and visual diagrams to facilitate understanding.

Comparative Analysis of Cytotoxicity

The in vitro efficacy of taxanes is often evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. While direct comparative studies including this compound against a wide array of cell lines are limited, available data provides valuable insights.

Table 1: Comparative IC50 Values of Taxanes in Various Cancer Cell Lines

TaxaneCancer Cell LineIC50 (µM)
This compound PC3 (Prostate)5[1]
Paclitaxel MKN-28 (Stomach)~0.01
MKN-45 (Stomach)~0.01
MCF-7 (Breast)~0.01
Docetaxel MCF-7 (Breast)0.0025
Cabazitaxel MCF-7 (Breast)0.0004

Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell density, exposure time). The data presented here is a compilation from various sources for comparative purposes.

Physicochemical Properties: A Focus on Solubility

A significant challenge in the clinical application of taxanes is their poor water solubility, often necessitating the use of potentially toxic solubilizing agents. This compound has been reported to exhibit higher water solubility compared to paclitaxel, which could offer a pharmacological advantage.

Table 2: Solubility of Taxanes

TaxaneSolubilityFormulation Considerations
This compound Higher water solubility than paclitaxel[2]Soluble in DMSO (100 mg/mL)[2]. In vivo formulations often use a mixture of DMSO, PEG300, Tween80, and water[2].
Paclitaxel Poorly soluble in waterTypically formulated with Cremophor EL and ethanol, which can cause hypersensitivity reactions.
Docetaxel Poorly soluble in waterFormulated with polysorbate 80.
Cabazitaxel Poorly soluble in waterFormulated with polysorbate 80.

Mechanism of Action: A Deeper Dive

All four taxanes share the primary mechanism of stabilizing microtubules. However, the downstream signaling events leading to apoptosis can differ in their specifics.

This compound: Targeting the Intrinsic Apoptotic Pathway

Research has shown that this compound induces mitotic arrest in cancer cells, which is a hallmark of taxane activity. Following this, it triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL[2]. This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3[3].

Taxane_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway Taxane 10-Deacetyl-7-xylosyl paclitaxel Microtubules Microtubule Stabilization Taxane->Microtubules binds to β-tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2_family Bcl-2 Family Regulation MitoticArrest->Bcl2_family Bax_Bad ↑ Bax, Bad (Pro-apoptotic) Bcl2_family->Bax_Bad Bcl2_BclXL ↓ Bcl-2, Bcl-XL (Anti-apoptotic) Bcl2_family->Bcl2_BclXL Mito_Perm ↑ Mitochondrial Permeability Bax_Bad->Mito_Perm Bcl2_BclXL->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Taxanes incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start seed_treat Seed & Treat Cells in 6-well Plates start->seed_treat harvest Harvest Cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & Propidium Iodide resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

assessing the toxicity profile of 10-Deacetyl-7-xylosyl paclitaxel relative to paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its parent compound, paclitaxel. While direct comparative toxicity studies are limited, this document synthesizes available preclinical data to offer insights into their relative cytotoxic potential and mechanisms of action.

Executive Summary

Paclitaxel is a cornerstone of chemotherapy, renowned for its potent anti-tumor activity but also for its significant toxicity, including myelosuppression and peripheral neuropathy. 10-Deacetyl-7-xylosyl paclitaxel, a naturally occurring derivative, has been investigated as a potential alternative with putatively improved pharmacological properties. This guide collates in vitro data to facilitate a preliminary assessment of its toxicity profile relative to paclitaxel. A key finding from the available data is a notable difference in the in vitro cytotoxicity against the PC3 human prostate cancer cell line, where paclitaxel exhibits significantly higher potency.

In Vitro Cytotoxicity

A direct comparison of the 50% inhibitory concentration (IC50) in the PC3 prostate cancer cell line reveals a substantial difference in cytotoxic potency between the two compounds.

CompoundCell LineIC50Exposure TimeReference
This compound PC3 (Human Prostate Cancer)5 µMNot Specified[1]
Paclitaxel PC3 (Human Prostate Cancer)5.16 nM - 31.2 nM24 hours[2][3][4]

Note: The significantly higher IC50 value for this compound suggests a lower cytotoxic potency in this specific cell line compared to paclitaxel. Data on the cytotoxicity of this compound against normal, non-cancerous cell lines are not currently available, which precludes an assessment of its therapeutic index.

Mechanism of Action and Associated Signaling Pathways

Both paclitaxel and its derivative, this compound, are classified as microtubule-targeting agents. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Paclitaxel is known to stabilize microtubules, preventing their depolymerization, which is essential for mitotic spindle formation and chromosome segregation. This disruption triggers the intrinsic (mitochondrial) apoptotic pathway.

This compound also functions as a microtubule disruptor, inducing mitotic arrest and apoptosis[5]. Studies have shown that it promotes the disassembly of microtubules in cell-free assays[1]. Its pro-apoptotic activity is linked to the modulation of the Bcl-2 family of proteins, specifically through the upregulation of pro-apoptotic Bax and Bad and the downregulation of anti-apoptotic Bcl-2 and Bcl-XL. This cascade leads to the activation of caspase-9, a key initiator caspase in the mitochondrial apoptotic pathway[2][5].

Apoptotic Signaling Pathway

cluster_stimulus Cellular Stress cluster_microtubule Microtubule Disruption cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Taxane (B156437) Compound Taxane Compound Microtubule Stabilization/Disruption Microtubule Stabilization/Disruption Taxane Compound->Microtubule Stabilization/Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization/Disruption->Mitotic Arrest (G2/M) Bcl2_Family Upregulation of Bax/Bad Downregulation of Bcl-2/Bcl-XL Mitotic Arrest (G2/M)->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway initiated by taxane compounds.

In Vivo Toxicity

For paclitaxel , the MTD in humans is established at approximately 250 mg/m², with dose-limiting toxicities being neutropenia and peripheral neuropathy.

Experimental Protocols

Detailed experimental protocols for the toxicity assessment of this compound are not explicitly provided in the reviewed literature. However, based on the nature of the reported data, the following standard assays are likely to have been employed.

In Vitro Cytotoxicity Assessment Workflow

cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., PC3 cells) Compound_Treatment Treatment with varying concentrations of test compound Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Solubilization Formazan (B1609692) Solubilization MTT_Assay->Solubilization Absorbance_Reading Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading Data_Processing Normalization to Control Absorbance_Reading->Data_Processing IC50_Calculation IC50 Determination Data_Processing->IC50_Calculation

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

MTT Assay Protocol (General)

  • Cell Seeding: Plate cells (e.g., PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or paclitaxel) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

The currently available data suggests that this compound has a significantly lower in vitro cytotoxic potency against the PC3 prostate cancer cell line compared to paclitaxel. Both compounds appear to share a common mechanism of action involving microtubule disruption and induction of apoptosis via the mitochondrial pathway.

Crucially, the lack of in vivo toxicity data and studies on normal cell lines for this compound prevents a comprehensive assessment of its therapeutic potential and safety profile. Further research is warranted to:

  • Conduct head-to-head in vitro cytotoxicity studies of this compound and paclitaxel across a broader panel of cancer cell lines and, importantly, normal cell lines.

  • Perform in vivo studies in animal models to determine the MTD, LD50, and overall systemic toxicity profile of this compound.

  • Investigate the pharmacokinetic properties of this compound to understand how its structural modifications affect its absorption, distribution, metabolism, and excretion, which will ultimately influence its efficacy and toxicity.

Such studies are essential to ascertain whether this compound offers any therapeutic advantage over paclitaxel.

References

A Comparative Guide to Paclitaxel Synthesis: Evaluating the Yield from 10-Deacetyl-7-xylosyl paclitaxel versus Traditional Semi-Synthesis from 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent semi-synthetic routes to the vital anticancer agent, paclitaxel (B517696). We evaluate the traditional and widely adopted pathway starting from 10-deacetylbaccatin III (10-DAB) against a more recent, streamlined approach utilizing 10-deacetyl-7-xylosyltaxanes. This guide presents a summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the evaluation of these methods.

The semi-synthesis of paclitaxel has been a cornerstone of its large-scale production, addressing the supply challenges associated with its initial isolation from the bark of the Pacific yew tree. While the route starting from 10-DAB has been extensively optimized and commercialized, recent advancements offer potentially more efficient alternatives.

Executive Summary of Synthetic Yields

The synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes demonstrates a significantly higher overall yield in a more concise reaction sequence compared to the traditional multi-step semi-synthesis from 10-DAB. The three-step process from the xylosyl precursor achieves an impressive overall yield of 67.6%, while the more established four-step route from 10-DAB typically affords a yield of around 58%. A detailed breakdown of the yields for each synthetic approach is presented below.

Starting MaterialSynthetic RouteNumber of StepsOverall Yield (%)Purity (%)Reference
10-Deacetyl-7-xylosyltaxanesRedox, Acetylation, Deacetylation367.699.52Xue et al., 2020[1][2]
10-Deacetylbaccatin III (10-DAB)Protection, Acetylation, Side-Chain Coupling, Deprotection4~58High[3]

Synthesis from 10-Deacetyl-7-xylosyltaxanes: A High-Yielding, Three-Step Approach

A promising and efficient route to paclitaxel utilizes the more abundant 10-deacetyl-7-xylosyltaxanes found in various Taxus species. This method, reported by Xue et al. in 2020, streamlines the synthesis into three key transformations: a redox reaction, an acetylation, and a deacetylation, resulting in a high overall yield and purity.[1][2] This approach circumvents the need for the costly and complex synthesis of the paclitaxel side chain, as it is already present in the starting material.[1]

Experimental Protocol:

Step 1: Redox Reaction

  • Objective: Selective reduction of the C-7 xyloside group.

  • Procedure: A detailed experimental protocol for this specific step is not publicly available in the reviewed literature. This step likely involves a selective glycosidic bond cleavage under reductive conditions to yield 10-deacetylpaclitaxel.

Step 2: Acetylation

  • Objective: Acetylation of the C-10 hydroxyl group.

  • Procedure: A detailed experimental protocol for this specific step is not publicly available in the reviewed literature. This would typically involve reacting the product from the redox step with an acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or DMAP.

Step 3: Deacetylation

  • Objective: Selective deacetylation at the C-7 position, if acetylation occurred at this position during the previous step.

  • Procedure: A detailed experimental protocol for this specific step is not publicly available in the reviewed literature. This step is crucial for obtaining the final paclitaxel structure and would likely involve controlled hydrolysis of the C-7 acetate.

Note: While the overall yield of 67.6% is reported, the stepwise yields for each of the three reactions are not detailed in the available literature.

Traditional Semi-Synthesis from 10-Deacetylbaccatin III (10-DAB): A Four-Step Pathway

The semi-synthesis of paclitaxel from 10-DAB has been the industry standard for decades. This multi-step process involves the protection of reactive hydroxyl groups, acetylation at the C-10 position, attachment of the crucial C-13 side chain, and subsequent deprotection to yield paclitaxel.

Experimental Protocol:

Step 1: Selective Protection of the C-7 Hydroxyl Group

  • Objective: To protect the C-7 hydroxyl group to prevent unwanted side reactions in subsequent steps.

  • Procedure: 10-DAB is dissolved in a suitable solvent like pyridine. A silylating agent, such as triethylsilyl chloride (TESCl), is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to yield 7-O-TES-10-deacetylbaccatin III. The yield for this step is typically high, often exceeding 90%.

Step 2: Acetylation of the C-10 Hydroxyl Group

  • Objective: To introduce the acetyl group at the C-10 position, a key feature of the paclitaxel molecule.

  • Procedure: The 7-O-TES-10-deacetylbaccatin III is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -45 °C). A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is added, followed by an acetylating agent like acetyl chloride or acetic anhydride. The reaction is carefully monitored and quenched upon completion. Work-up and purification provide 7-O-TES-baccatin III. This step also generally proceeds in high yield.

Step 3: Esterification with the C-13 Side Chain (Ojima-Holton Coupling)

  • Objective: To attach the N-benzoyl-β-phenylisoserine side chain to the C-13 hydroxyl group of the baccatin (B15129273) III core.

  • Procedure: The 7-O-TES-baccatin III is reacted with a protected side-chain precursor, typically a β-lactam such as the Ojima lactam. The reaction is carried out in an anhydrous solvent like THF at low temperature in the presence of a strong base (e.g., LiHMDS). The β-lactam undergoes nucleophilic attack by the C-13 alkoxide, leading to the formation of the ester linkage. This coupling reaction is highly efficient, with reported yields often exceeding 80%.

Step 4: Deprotection

  • Objective: To remove the protecting groups from the C-7 hydroxyl and the side chain to afford the final paclitaxel molecule.

  • Procedure: The protected paclitaxel derivative is treated with a deprotecting agent, such as hydrofluoric acid (HF) in pyridine or a similar reagent, to cleave the silyl (B83357) ether at the C-7 position. The reaction is carefully monitored, and upon completion, the product is purified by chromatography to yield paclitaxel. The yield for this final step can vary but is generally good.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthesis, the following diagrams illustrate the key transformations.

G cluster_0 Synthesis from 10-Deacetyl-7-xylosyl paclitaxel 10-DXP This compound Redox Redox Reaction 10-DXP->Redox Step 1 Acetylation Acetylation Redox->Acetylation Step 2 Deacetylation Deacetylation Acetylation->Deacetylation Step 3 Paclitaxel_1 Paclitaxel Deacetylation->Paclitaxel_1

Figure 1. Synthetic pathway of paclitaxel from this compound.

G cluster_1 Synthesis from 10-Deacetylbaccatin III 10-DAB 10-Deacetylbaccatin III Protection C-7 Protection (TESCl) 10-DAB->Protection Step 1 Acetylation C-10 Acetylation Protection->Acetylation Step 2 Coupling Side-Chain Coupling (Ojima Lactam) Acetylation->Coupling Step 3 Deprotection Deprotection (HF) Coupling->Deprotection Step 4 Paclitaxel_2 Paclitaxel Deprotection->Paclitaxel_2

Figure 2. Traditional semi-synthetic pathway of paclitaxel from 10-Deacetylbaccatin III.

Conclusion

The synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes presents a compelling alternative to the traditional semi-synthesis from 10-DAB. The key advantages of the former include a higher overall yield and a reduced number of synthetic steps. This streamlined approach has the potential to be more cost-effective and environmentally friendly. However, the widespread adoption of this newer method will depend on the availability and cost of the starting material, as well as the full disclosure and optimization of the experimental protocols for each step.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the availability of starting materials, scalability, cost-effectiveness, and regulatory considerations. This guide provides the foundational data and a framework for making an informed decision based on the current state of the science.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Deacetyl-7-xylosyl paclitaxel: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapeutic agent paclitaxel. Adherence to these protocols is vital to minimize exposure risks and ensure compliance with regulatory standards.

Waste Classification and Initial Handling

10-Deacetyl-7-xylosyl paclitaxel should be handled as a cytotoxic hazardous waste. Although a Safety Data Sheet (SDS) for this specific compound may suggest that small quantities can be disposed of with household waste, professional laboratory settings necessitate a more stringent approach due to the cytotoxic nature of paclitaxel derivatives. All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and lab supplies, must be segregated for hazardous waste disposal.

Key Principles for Handling:

  • Containment: Always work within a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet, especially when handling the powdered form or preparing solutions, to avoid the generation of aerosols.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Spill Management: In the event of a spill, clean the area with an appropriate deactivating solution, followed by water. All cleanup materials must be disposed of as cytotoxic hazardous waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of waste contaminated with this compound.

  • Segregation at the Source:

    • Immediately after use, segregate all waste contaminated with this compound from the general laboratory waste stream.

    • This includes, but is not limited to:

      • Unused or expired solutions of the compound.

      • Empty vials that are not "RCRA empty" (containing more than 3% by weight of the original contents).[2][3]

      • Contaminated PPE (gloves, lab coats, etc.).

      • Contaminated lab supplies (pipette tips, absorbent pads, vials, etc.).[4]

      • Sharps (needles, syringes, etc.) used for administration.

  • Waste Container Selection and Labeling:

    • Trace Chemotherapy Waste: For items with only residual amounts of the drug (e.g., empty vials, gloves, gowns, IV bags and tubing), use a designated yellow chemotherapy waste container.[2] These containers are typically incinerated.[5]

    • Bulk Chemotherapy Waste: For materials saturated with the drug, such as in the case of a spill cleanup, or for unused solutions, use a black RCRA hazardous waste container.[2][3]

    • Sharps Waste: All sharps must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[4][5]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" and include the name of the chemical and the date of accumulation.[4][6]

  • Container Management and Storage:

    • Keep all waste containers securely closed except when adding waste.[4][7][8]

    • Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and sinks.[6][7]

    • Ensure secondary containment is used to capture any potential leaks.[4]

    • Do not overfill containers; they should be filled to no more than three-quarters of their capacity.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[7]

    • Follow all institutional and local regulations regarding the storage time limits for hazardous waste.[4]

Quantitative Data Summary

For clarity, the following table summarizes key quantitative parameters relevant to chemotherapy waste disposal.

ParameterGuidelineCitation
Trace Waste Threshold No more than 3% by weight of the original drug remains.[2][3]
Container Fill Level Do not fill beyond three-quarters (75%) full.[6]
Laboratory Storage Limit (General) Up to 55 gallons of a single hazardous waste stream.[4]
SAA Partial Container Storage Time Up to one (1) year for partially filled, closed, and properly labeled containers.[7]
Full Container Removal from SAA Within three (3) days after the container becomes full.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow cluster_0 start Waste Generation (this compound) is_sharp Is the item a sharp? start->is_sharp is_trace Is it trace contamination (<3% by weight)? is_sharp->is_trace No sharps_container Place in Yellow Chemotherapy Sharps Container is_sharp->sharps_container Yes yellow_container Place in Yellow Trace Chemotherapy Waste Container is_trace->yellow_container Yes black_container Place in Black Bulk Chemotherapy (RCRA) Waste Container is_trace->black_container No ehs_pickup Arrange for EH&S Waste Pickup sharps_container->ehs_pickup yellow_container->ehs_pickup black_container->ehs_pickup

Caption: Decision workflow for segregating this compound waste.

References

Essential Safety and Logistical Information for Handling 10-Deacetyl-7-xylosyl paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational plans for handling 10-Deacetyl-7-xylosyl paclitaxel (B517696) (CAS No. 90332-63-1), a derivative of the cytotoxic agent Paclitaxel.[1][2][3][4] Due to its classification as a potentially hazardous compound, stringent adherence to these guidelines is necessary to ensure personnel safety and minimize environmental contamination.

I. Personal Protective Equipment (PPE)

The primary routes of occupational exposure to cytotoxic drugs include skin contact, inhalation of aerosols or particles, and ingestion.[5] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling 10-Deacetyl-7-xylosyl paclitaxel.

PPE ComponentStandard SpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or aerosols of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device.Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.

Note: Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's safety guidelines. Change gloves frequently and immediately if they become contaminated.

II. Operational Plan: Handling and Preparation

All handling of this compound should be performed in a designated area and within a certified containment device to minimize exposure.

A. Engineering Controls:

  • Primary Containment: A Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all manipulations of the powdered compound and for preparing solutions.

  • Ventilation: The designated handling area should have controlled ventilation to prevent the spread of contaminants.

B. Procedural Guidance:

  • Preparation: Before starting, ensure all necessary equipment and supplies, including PPE, are readily available.

  • Weighing: If weighing the powdered form, do so within a containment device on a disposable liner to contain any spills.

  • Reconstitution: When preparing solutions, use a closed-system drug-transfer device (CSTD) if available to reduce the risk of generating aerosols.

  • Labeling: Clearly label all containers with the compound name and a "Cytotoxic Hazard" warning.

  • Transport: When moving the compound or its solutions, use sealed, shatterproof secondary containers.

III. Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

ActionProcedure
1. Evacuate Immediately alert others in the area and evacuate non-essential personnel.
2. Secure Secure the area to prevent entry.
3. PPE Don the appropriate PPE, including a respirator if the spill involves powder.
4. Contain Cover the spill with absorbent pads from a chemotherapy spill kit. For powders, gently cover with damp absorbent pads to avoid creating dust.
5. Clean Working from the outer edge of the spill inwards, clean the area using a detergent solution followed by a deactivating agent (e.g., sodium hypochlorite (B82951) solution), if compatible.
6. Dispose All materials used for cleanup must be disposed of as cytotoxic waste.
7. Decontaminate Thoroughly decontaminate all surfaces and equipment involved in the spill.
8. Report Report the spill to the appropriate safety officer or supervisor.
IV. Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[6]

Waste TypeDisposal ContainerDisposal Method
Solid Waste Yellow, puncture-resistant, and leak-proof container labeled "Chemotherapeutic Waste".[6]Incineration at a licensed hazardous waste facility.[7]
(Gloves, gowns, lab plasticware)
Liquid Waste Leak-proof, screw-cap container labeled "Chemotherapeutic Waste".[6]Collection by a certified hazardous waste disposal service for incineration. Do not dispose of down the drain.[6]
(Unused solutions, contaminated media)
Sharps Yellow, puncture-proof sharps container labeled "Chemotherapy Sharps".[7]Incineration at a licensed hazardous waste facility.
(Needles, syringes, glass)

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_setup Prepare Containment Device (e.g., BSC) prep_ppe->prep_setup prep_materials Gather and Decontaminate All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Enter Handling Phase handle_reconstitute Reconstitute/Prepare Solution handle_weigh->handle_reconstitute handle_aliquot Aliquot for Experiment handle_reconstitute->handle_aliquot handle_label Label All Preparations handle_aliquot->handle_label post_decontaminate Decontaminate Work Surface and Equipment handle_label->post_decontaminate Exit Handling Phase post_dispose Dispose of All Waste in Designated Cytotoxic Containers post_decontaminate->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.